Ethyl 5-Benzoxazolecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYONLFVSTRIQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Benzoxazolecarboxylate
This guide provides a comprehensive technical overview of Ethyl 5-Benzoxazolecarboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical characteristics, spectral properties, chemical reactivity, and its emerging role as a valuable scaffold for bioactive molecules. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Benzoxazole Scaffold
This compound belongs to the benzoxazole class of heterocyclic compounds, which feature a benzene ring fused to an oxazole ring.[1] This planar, aromatic system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[2][3] These activities include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[3][4]
The title compound is characterized by an ethyl ester group at the 5-position of the benzoxazole ring system. This functional group not only provides a handle for further chemical modification, such as conversion to amides or other derivatives, but also influences the molecule's overall electronic properties and biological profile. Its role as a key synthetic intermediate makes a thorough understanding of its chemical properties essential for its effective utilization in drug discovery programs.[5]
Synthesis and Mechanism
The most direct and common strategy for constructing the benzoxazole ring is the condensation and subsequent cyclization of an ortho-aminophenol with a carboxylic acid or its derivative.[6] For this compound, the logical precursor is Ethyl 4-amino-3-hydroxybenzoate.[7] This starting material can be cyclized using various one-carbon sources, such as triethyl orthoformate, often under acidic conditions.
The causality behind this synthetic choice lies in the inherent reactivity of the starting material. The ortho-disposed amine and hydroxyl groups are perfectly positioned for a sequential condensation and intramolecular dehydration reaction to form the fused five-membered oxazole ring.
Plausible Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Cyclization of Ethyl 4-amino-3-hydroxybenzoate
This protocol is a representative procedure based on established methods for benzoxazole synthesis.[8]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 4-amino-3-hydroxybenzoate (1.0 eq).[7]
-
Reagent Addition: Add triethyl orthoformate (3.0-5.0 eq) as both the reagent and solvent. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).
-
Heating: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure using a rotary evaporator.
-
Isolation: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Physicochemical and Spectroscopic Properties
Precise characterization is critical for confirming the identity and purity of a synthesized compound. The following table summarizes the key physical and predicted spectroscopic properties of this compound.
| Property | Value / Predicted Data | Justification / Interpretation |
| Molecular Formula | C₁₀H₉NO₃ | Derived from the chemical structure. |
| Molecular Weight | 191.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small, crystalline organic molecules of this type. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate); limited solubility in water. | The aromatic core and ethyl ester group confer lipophilicity. |
| ¹H NMR | δ 8.3-8.5 (s, 1H, H-2), δ 8.2-8.3 (d, 1H, H-4), δ 7.9-8.0 (dd, 1H, H-6), δ 7.6-7.7 (d, 1H, H-7), δ 4.4 (q, 2H, -CH₂-), δ 1.4 (t, 3H, -CH₃) | Predicted shifts (in CDCl₃) based on analogous structures.[9][10] The H-2 proton is a singlet. Aromatic protons show characteristic splitting. The ethyl group appears as a quartet and a triplet. |
| ¹³C NMR | δ ~166 (C=O), δ ~155 (C-2), δ ~150, ~142 (quaternary C's of benzene ring), δ ~125, ~120, ~110 (aromatic CH's), δ ~61 (-CH₂-), δ ~14 (-CH₃) | Predicted shifts (in CDCl₃) based on similar aromatic esters.[11][12] The ester carbonyl is the most downfield signal. C-2 of the oxazole ring is also significantly downfield. |
| IR (Infrared) | ~3100 cm⁻¹ (Aromatic C-H stretch), ~1720 cm⁻¹ (C=O ester stretch), ~1600, ~1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O ester stretch) | Characteristic peaks for an aromatic ester. The C=O stretch is a strong, sharp absorption.[13] |
| Mass Spec (EI) | M⁺ at m/z = 191. Loss of -OCH₂CH₃ (m/z = 146). Loss of -COOCH₂CH₃ (m/z = 118). | The molecular ion peak should be prominent. Common fragmentation includes loss of the ethoxy group and the entire ester functionality.[14] |
Chemical Reactivity and Derivatization
The reactivity of this compound is primarily dictated by its two main functional components: the ethyl ester and the benzoxazole ring.
Reactions at the Ester Group
The ethyl ester is a versatile handle for creating a library of derivatives.
-
Hydrolysis (Saponification): Treatment with a base (e.g., NaOH or KOH) followed by acidic workup readily hydrolyzes the ester to the corresponding 5-Benzoxazolecarboxylic acid.[15] This is a fundamental transformation, enabling the synthesis of amides via coupling reactions.
-
Aminolysis/Amidation: The carboxylic acid can be activated (e.g., with SOCl₂ or coupling agents like HATU) and reacted with various amines to produce a diverse range of amides, which is a common strategy in drug discovery to modulate solubility and target binding.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (5-benzoxazolyl)methanol.
Reactivity of the Benzoxazole Ring
The benzoxazole ring system is aromatic and can undergo electrophilic aromatic substitution.[16] The position of substitution is directed by the existing substituents. The ester group is an electron-withdrawing, meta-directing group relative to its point of attachment (C-5). The fused ring system's electronics will also influence regioselectivity. Nitration or halogenation would be expected to occur on the benzene ring portion of the molecule.
Caption: Key reactions of this compound.
Applications in Drug Development and Research
The benzoxazole core is a well-established pharmacophore, and derivatives of this compound are actively investigated for various therapeutic applications. The ability to easily convert the C-5 ester into a wide range of amides and other functional groups makes this compound an attractive starting point for generating compound libraries for high-throughput screening.
-
Antimicrobial and Antifungal Agents: The benzoxazole scaffold is known to exhibit significant antimicrobial activity.[4] Modifications at the 5-position can be explored to optimize potency and spectrum against various bacterial and fungal strains.
-
Anticancer Agents: Numerous benzoxazole derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[3] Starting from this compound, researchers can synthesize novel compounds to probe structure-activity relationships for new oncology drug candidates.
-
Antitubercular Agents: The related isoxazole carboxylate scaffold has shown potent activity against Mycobacterium tuberculosis, suggesting that benzoxazole carboxylates are a promising area for the development of new anti-TB drugs.[17]
The structural rigidity and potential for hydrogen bonding interactions make the benzoxazole moiety an effective scaffold for binding to enzyme active sites and other biological targets.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.
References
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Supporting Information, Royal Society of Chemistry. Available at: [Link]
-
SSERC Chemistry via YouTube. The Hydrolysis of Ethyl Benzoate. 2021. Available at: [Link]
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Li, W. et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. 2017. Available at: [Link]
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PubChem. Ethyl 4-amino-3-hydroxybenzoate. Available at: [Link]
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Maddela, S. et al. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. 2024. Available at: [Link]
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Kowalska, K. et al. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. AMB Express. 2021. Available at: [Link]
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NIST. Ethyl 5-benzyloxyindole-2-carboxylate. In NIST Chemistry WebBook. Available at: [Link]
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Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts. Available at: [Link]
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ResearchGate. Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. 2017. Available at: [Link]
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ResearchGate. 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Available at: [Link]
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PubChem. Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. Available at: [Link]
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SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. Available at: [Link]
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Paliwal, R., Bhargava, S. Benzoxazole: Synthetic Methodology and Biological Activities. Research Journal of Pharmacy and Technology. 2024. Available at: [Link]
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ResearchGate. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Available at: [Link]
- Google Patents. Process for producing 3-hydroxy-4-aminobenzoic acids.
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SSERC. Hydrolysis of ethyl benzoate. Available at: [Link]
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PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. Available at: [Link]
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Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]
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Pharmaffiliates. Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. Available at: [Link]
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Al-Ostath, A. et al. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. 2023. Available at: [Link]
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PubChem. Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate. Available at: [Link]
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PubChem. Ethylbenzene. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Review of synthesis process of benzoxazole and benzothiazole derivatives. 2024. Available at: [Link]
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Supporting Information, Royal Society of Chemistry. Available at: [Link]
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ResearchGate. Synthesis of substituted benzoxazole derivatives starting from.... Available at: [Link]
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PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. Available at: [Link]
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PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. Available at: [Link]
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ResearchGate. Biological activities of benzoxazole and its derivatives. Available at: [Link]
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Supporting Information, Royal Society of Chemistry. Available at: [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]
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Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. 2021. Available at: [Link]
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Comprehensive Technical Guide: Infrared (IR) Spectroscopy of Ethyl 5-Benzoxazolecarboxylate
Executive Summary & Chemical Context
Ethyl 5-benzoxazolecarboxylate (Ethyl 1,3-benzoxazole-5-carboxylate) represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anticancer agents. As a fused heterocyclic system containing both a benzene and an oxazole ring, its vibrational signature is complex, arising from the interplay between the aromatic core, the heteroatoms (N, O), and the conjugated ester functionality.
This guide provides a rigorous protocol for the characterization of this compound via Infrared (IR) spectroscopy.[1] It is designed for researchers requiring definitive structural validation during synthesis or quality control. The focus is on causality —understanding why specific bands appear—and verification —using these bands to confirm identity and purity.
Chemical Structure & Properties[2][3][4][5][6][7][8][9][10][11][12]
-
System: Fused Benzene-Oxazole Heterocycle
-
Functional Group: Ethyl Ester (attached at C5 position)[2]
-
Molecular Formula: C₁₀H₉NO₃
-
Key Features for IR:
-
Conjugated Ester: The carbonyl (C=O) is conjugated with the aromatic benzoxazole system, affecting its vibrational frequency.
-
Imine-like Bond: The C=N bond in the oxazole ring provides a diagnostic marker.
-
Ether Linkages: Both the cyclic C-O-C (oxazole) and acyclic C-O-C (ester) contribute to the fingerprint region.
-
Experimental Protocol: Acquisition & Sampling
To ensure high-fidelity spectral data, the following protocol minimizes artifacts such as moisture interference or polymorphic variations.
Sample Preparation
Given the polarity and crystalline nature of benzoxazole esters, Attenuated Total Reflectance (ATR) is the preferred sampling method for rapid analysis. However, for high-resolution structural elucidation, KBr Transmission remains the gold standard.
| Parameter | ATR Method (Routine QC) | KBr Pellet (Structural Validation) |
| Sample State | Solid powder (neat) | Solid dispersed in KBr matrix |
| Prep Time | < 2 minutes | 10-15 minutes |
| Crystal/Matrix | Diamond or ZnSe crystal | IR-grade KBr (dried at 110°C) |
| Pressure | High contact pressure (anvil) | Hydraulic press (8-10 tons) |
| Pathlength | Fixed (~2 µm penetration) | Variable (0.5 - 1 mm pellet) |
| Key Advantage | No sample preparation; easy cleanup | Higher signal-to-noise; no peak truncation |
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint splitting)
-
Scans: 32 (Routine) to 64 (High Quality)
-
Range: 4000 – 400 cm⁻¹
-
Apodization: Norton-Beer (Medium) or Happ-Genzel
Spectral Analysis & Band Assignment
The IR spectrum of this compound can be segmented into three logical zones: High-Frequency (C-H), Functional Group (C=O, C=N), and Fingerprint (C-O, Ring modes).
Zone 1: High-Frequency Region (3100 – 2800 cm⁻¹)
This region validates the carbon backbone.
-
Aromatic C-H Stretch (νC-H): Weak bands > 3000 cm⁻¹ (typically 3050–3100 cm⁻¹). These arise from the benzene and oxazole ring protons (H2, H4, H6, H7).
-
Aliphatic C-H Stretch (νC-H): Bands < 3000 cm⁻¹ (2980, 2930 cm⁻¹). Distinctive anti-symmetric and symmetric stretching of the ethyl group (-CH₂CH₃).
Zone 2: The Double Bond Region (1750 – 1500 cm⁻¹)
This is the most diagnostic region for confirming the ester formation and the integrity of the benzoxazole ring.
-
Ester Carbonyl (νC=O): 1715 – 1730 cm⁻¹ (Strong, Sharp) .
-
Mechanistic Insight: While non-conjugated aliphatic esters appear ~1740-1750 cm⁻¹, the conjugation of the ester at the 5-position with the aromatic ring lowers the force constant of the C=O bond via resonance (single-bond character increase), shifting the absorption to a lower wavenumber.
-
-
Benzoxazole Ring Breathing (νC=N / νC=C): 1610 – 1630 cm⁻¹ .
-
The C=N stretch of the oxazole ring is characteristic. It often appears as a medium-intensity band distinct from the carbonyl.
-
-
Aromatic Skeletal Vibrations: 1580 cm⁻¹ and 1475 cm⁻¹ .
-
Quadrant stretching modes of the benzene ring.
-
Zone 3: The Fingerprint Region (1300 – 1000 cm⁻¹)
Crucial for distinguishing the ester type and confirming the heterocyclic core.
-
Ester C-O-C Stretch: Two distinct bands.[3]
-
ν(C-O) Acyl: 1270 – 1290 cm⁻¹ (Strong). Asymmetric stretching of the C(=O)-O bond.
-
ν(C-O) Alkyl: 1100 – 1120 cm⁻¹ . Stretching of the O-CH₂CH₃ bond.
-
-
Oxazole C-O-C Ring Stretch: ~1050 cm⁻¹ .
-
Characteristic of the cyclic ether linkage within the benzoxazole.
-
Summary Table of Diagnostic Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Aromatic Ring | ν(C-H) | 3050 – 3100 | Weak | Confirm Unsaturation |
| Ethyl Group | ν(C-H) Aliphatic | 2980, 2900 | Medium | Confirm Ethyl Ester |
| Ester | ν(C=O) | 1715 – 1730 | Very Strong | Primary ID Peak |
| Benzoxazole | ν(C=N) | 1610 – 1630 | Medium | Heterocycle Confirmation |
| Aromatic | ν(C=C) | 1580, 1475 | Medium | Benzene Ring Presence |
| Ester | ν(C-O) Asym | 1270 – 1290 | Strong | Ester Confirmation |
| Oxazole | ν(C-O-C) Ring | 1040 – 1060 | Medium | Ring Integrity |
Structural Logic & Visualization
Vibrational Logic Map
The following diagram maps the chemical structure to the specific vibrational frequencies, illustrating the "why" behind the spectrum.
Caption: Mapping structural moieties to specific IR spectral regions. The ester carbonyl and oxazole C=N are the primary diagnostic handles.
Quality Control Workflow
This self-validating workflow ensures that the acquired spectrum is artifact-free and chemically significant.
Caption: Step-by-step decision matrix for validating IR spectral quality before data interpretation.
Troubleshooting & Common Artifacts
Even with perfect synthesis, spectral anomalies can occur.
-
Free Acid Contamination: If the esterification is incomplete, a broad O-H stretch will appear at 3300–2500 cm⁻¹ (carboxylic acid dimer), and the C=O peak may split or broaden significantly.
-
Water Interference: A broad band at ~3400 cm⁻¹ and a bending mode at 1640 cm⁻¹ indicate wet KBr or a hygroscopic sample. This can obscure the critical C=N region.
-
Residual Solvent: Sharp peaks (e.g., Ethanol O-H at 3350 cm⁻¹, or Ethyl Acetate C=O at 1740 cm⁻¹) can mimic or mask the target compound.
References
-
Benzoxazole Synthesis & Characterization
- Synthesis and Characterization of Some Benzoxazole Derivatives. ResearchGate.
-
General IR Interpretation of Esters
- Interpreting Infrared Spectra - Esters (Ethyl Acetate). Specac Application Notes.
-
Benzoxazole Ring Vibrations
-
Vibrational Assignment of Heterocycles
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling.
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Navigating the Analytical Maze: A Deep Dive into the Mass Spectrometry of Ethyl 5-Benzoxazolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of Ethyl 5-Benzoxazolecarboxylate, a key heterocyclic scaffold in medicinal chemistry. Moving beyond a simple recitation of protocols, this document delves into the rationale behind the analytical choices, ensuring a robust and scientifically sound approach to the characterization and quantification of this important molecule. We will navigate the intricacies of method development, from sample preparation to data interpretation, all while adhering to the highest standards of scientific integrity and regulatory compliance.
The Significance of this compound in Drug Discovery
This compound belongs to the benzoxazole class of heterocyclic compounds, a privileged scaffold in drug discovery due to its wide range of biological activities. These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The precise and accurate analysis of this molecule and its analogues is therefore paramount in pharmaceutical research and development, from early-stage discovery and metabolic studies to quality control in manufacturing. Mass spectrometry, with its inherent sensitivity and specificity, stands as the cornerstone technique for these analytical challenges.
Crafting a Robust Analytical Strategy: A Symphony of Chromatography and Mass Spectrometry
The analysis of this compound necessitates a well-defined workflow that integrates sample preparation, chromatographic separation, and mass spectrometric detection. The ultimate goal is to develop a method that is not only sensitive and specific but also rugged and reproducible.
Caption: High-level analytical workflow for this compound analysis.
The Critical First Step: Sample Preparation
The adage "garbage in, garbage out" holds particularly true in mass spectrometry. A well-designed sample preparation protocol is essential to remove matrix components that can interfere with ionization and detection, leading to ion suppression or enhancement.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
For the extraction of this compound from a biological matrix such as plasma, a polymeric reversed-phase SPE sorbent is a suitable choice.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load the mixture onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
The rationale behind this protocol lies in the hydrophobic nature of the benzoxazole core, which allows for strong retention on the polymeric sorbent while polar matrix components are washed away. The acidic loading condition ensures that the analyte is in a neutral form, maximizing its retention.
The Art of Separation: Liquid Chromatography
Liquid chromatography (LC) serves to separate this compound from any remaining matrix components and potential isomers or metabolites before it enters the mass spectrometer. A reversed-phase separation is the most common approach for a molecule of this polarity.
Table 1: Recommended LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |
| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for initial method development.[1] |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A typical injection volume for modern LC-MS systems. |
The use of formic acid in the mobile phase is crucial for promoting the protonation of the analyte, which is essential for efficient ionization in positive ion mode electrospray ionization (ESI).
Unveiling the Molecular Identity: Mass Spectrometry
The mass spectrometer provides the molecular weight and structural information of the analyte. For this compound, a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap are the instruments of choice.[2]
Ionization: The Gateway to the Mass Analyzer
Electrospray ionization (ESI) is the preferred ionization technique for a molecule like this compound due to its polarity. It is expected to readily form a protonated molecule, [M+H]⁺, in the positive ion mode.
Fragmentation Analysis: Deciphering the Molecular Blueprint
Tandem mass spectrometry (MS/MS) is employed to fragment the protonated molecule and generate a characteristic fragmentation pattern, which is used for structural confirmation and quantification in Multiple Reaction Monitoring (MRM) mode.
Caption: Predicted fragmentation pathway of protonated this compound.
The fragmentation of the ester group is a common pathway for such molecules.[3] The loss of ethylene (28 Da) from the ethyl ester group to form a carboxylic acid fragment is a likely fragmentation route. Another possibility is the neutral loss of ethanol (46 Da).[4][5] Subsequent fragmentation of the benzoxazole ring can also occur, often involving the loss of carbon monoxide (CO).[6]
Table 2: Predicted Major Fragment Ions
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 192.06 | 164.04 | C₂H₄ (Ethylene) |
| 192.06 | 146.03 | C₂H₅OH (Ethanol) |
| 164.04 | 136.04 | CO (Carbon Monoxide) |
These predicted transitions can be used to set up an MRM method for quantitative analysis on a triple quadrupole mass spectrometer.
Ensuring Data Integrity: Method Validation
A cornerstone of any analytical method used in a regulated environment is its validation. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[9][10][11]
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and column temperature. |
Conclusion: A Framework for Confident Analysis
This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the rationale behind each step of the analytical process, from sample preparation to method validation, researchers can develop and implement robust and reliable methods for the characterization and quantification of this important pharmaceutical building block. The principles and protocols outlined herein are not intended to be a rigid set of rules, but rather a flexible and scientifically sound foundation upon which to build a successful analytical strategy.
References
- Benchchem. Application Note: Mass Spectrometry Analysis of Ethyl 5-(2-naphthyl)
- Benchchem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
International Journal of Development Research. study of mass spectra of benzimidazole derivatives. [Link]
-
MPG.PuRe. Figure S1. [Link]
-
Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
-
Drug Development and Delivery. LC/MS Applications in Drug Development. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]
-
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]
-
AMS Biotechnology. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
-
NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
ResearchGate. Mass spectrometry of substituted ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic acids. [Link]
-
PubChem. Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. [Link]
-
PubChem. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. [Link]
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- 1. youtube.com [youtube.com]
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- 4. agilent.com [agilent.com]
- 5. resolian.com [resolian.com]
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- 11. Benzoic acid, ethyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of Ethyl 5-Benzoxazolecarboxylate in Organic Solvents
Foreword for the Researcher
In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to in vitro assay reliability. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of Ethyl 5-Benzoxazolecarboxylate.
This document eschews a rigid, templated format in favor of a narrative that is both educational and practical. As your virtual Senior Application Scientist, my objective is to not only present data but to also illuminate the rationale behind experimental choices, fostering a deeper understanding of the principles at play. Every protocol herein is designed as a self-validating system, empowering you to generate robust and reliable data in your own laboratory settings.
We will embark on a journey that begins with the foundational physicochemical properties of this compound, transitions into a theoretical and predictive exploration of its solubility, and culminates in detailed, actionable protocols for its empirical determination. This guide is anchored in scientific integrity, with key claims substantiated by authoritative sources, ensuring a trustworthy and comprehensive resource for your research endeavors.
Physicochemical Profile of this compound
This compound is a heterocyclic organic compound featuring a benzoxazole core functionalized with an ethyl carboxylate group at the 5-position. The benzoxazole moiety, an aromatic bicyclic system, imparts a degree of rigidity and hydrophobicity to the molecule. The ethyl ester group, on the other hand, introduces a polar region capable of engaging in dipole-dipole interactions and acting as a hydrogen bond acceptor.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₉NO₃ | Derived from chemical structure. |
| Molecular Weight | 191.18 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | Moderately high | The planar, rigid benzoxazole ring system suggests strong intermolecular forces in the solid state. For comparison, the related ethyl(5-bromobenzofuran)-2-carboxylate has a melting point of 60-62°C[1]. |
| Boiling Point (°C) | High | The presence of polar functional groups and a significant molecular weight would lead to a high boiling point. The predicted boiling point for the similar ethyl(5-bromobenzofuran)-2-carboxylate is 328.3±22.0 °C[1]. |
| logP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | This predicted range suggests a moderate lipophilicity, balancing the hydrophobic benzoxazole core with the more polar ethyl ester group. This is a crucial parameter for predicting solubility in both aqueous and organic media. |
| Water Solubility | Low | The predominantly hydrophobic nature of the benzoxazole ring system suggests limited solubility in water[2]. |
It is imperative to note that these are predicted values. For precise drug development applications, experimental determination of these properties is strongly recommended.
The Principle of "Like Dissolves Like": A Predictive Framework for Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a solute in a given solvent. This concept is rooted in the nature of intermolecular forces. A solute will dissolve most readily in a solvent that shares similar polarity and hydrogen bonding capabilities.
For this compound, its solubility will be dictated by the interplay between its nonpolar aromatic benzoxazole core and its polar ethyl ester functional group. Solvents that can effectively interact with both of these regions will be the most effective at dissolving the compound.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Sparingly Soluble | The large, aromatic benzoxazole core will have favorable van der Waals interactions with these solvents. However, the polar ester group will be poorly solvated, limiting overall solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Soluble to Very Soluble | These solvents offer a balance of polarity to interact with the ethyl ester group and sufficient nonpolar character to solvate the benzoxazole ring. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | The high polarity of these solvents will strongly solvate the ethyl ester moiety. Their ability to also engage in favorable interactions with the aromatic system makes them excellent solvents for this class of compounds. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can act as hydrogen bond acceptors for the ester oxygen atoms. Their polarity will also facilitate dissolution. However, the hydrophobic benzoxazole ring may limit the extent of solubility compared to polar aprotic solvents. |
Experimental Determination of Solubility: A Guide for the Laboratory
To move beyond prediction and obtain quantitative solubility data, rigorous experimental determination is necessary. Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent at a given temperature. The "gold standard" for its determination is the shake-flask method[3].
This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution. By adding an excess of the solid compound, we guarantee that the solvent becomes saturated. The extended incubation period with agitation allows for the dissolution process to reach a steady state. Subsequent separation of the solid and analysis of the supernatant provides a precise measure of the dissolved solute concentration.
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds[3].
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered supernatant. This concentration represents the thermodynamic solubility.
-
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: The Nephelometry Method
Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when it is rapidly introduced from a concentrated stock solution (typically in DMSO). This is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities. Laser nephelometry is a common technique for this measurement, as it detects the formation of a precipitate by measuring light scattering.
The principle behind nephelometric kinetic solubility assays is the detection of light scattered by insoluble particles in a solution. A laser beam is passed through the sample, and if the compound is fully dissolved, the light passes through with minimal scattering. However, if the compound precipitates, the suspended particles will scatter the light, and this increase in scattered light is detected. The concentration at which a significant increase in light scattering is observed is taken as the kinetic solubility.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution in DMSO:
-
In a 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
In a separate microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Transfer a small, precise volume of each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Mix the contents of the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
-
Data Analysis:
-
Plot the measured nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.
-
The kinetic solubility is determined as the concentration at which the nephelometry signal begins to increase significantly above the baseline.
-
Diagram of the Nephelometry Workflow
Caption: Workflow for Kinetic Solubility by Nephelometry.
Conclusion: A Practical Path Forward
While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents remains to be established, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. The structural characteristics of the molecule suggest moderate to high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in nonpolar media.
For the researcher engaged in the practicalities of drug development, the detailed protocols for the shake-flask and nephelometry methods provided herein offer a clear and reliable path to generating high-quality, quantitative solubility data. By understanding the principles behind these methods and executing them with precision, you will be well-equipped to characterize the solubility profile of this compound and make informed decisions in your research and development endeavors.
References
-
ResearchGate. (n.d.). Predicted possible mechanism for synthesis of substituted benzoxazole... Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
Sources
Quantum chemical calculations for Ethyl 5-Benzoxazolecarboxylate
Title: Precision Quantum Chemical Profiling of Ethyl 5-Benzoxazolecarboxylate: A Computational Protocol for Drug Discovery
Executive Summary
This compound represents a critical pharmacophore scaffold in medicinal chemistry, bridging the structural gap between simple heterocycles and complex bioactive agents (e.g., antimicrobial, anticancer). Its dual functionality—the benzoxazole core acting as a bioisostere for nucleotide bases and the C5-ester moiety serving as a versatile handle for prodrug design or further derivatization—demands rigorous electronic characterization.
This technical guide establishes a validated computational workflow for characterizing this molecule. Moving beyond basic geometry optimization, we define a protocol utilizing Density Functional Theory (DFT) to predict spectroscopic signatures, reactivity descriptors, and solvation dynamics. This guide is designed for researchers requiring high-fidelity predictive data to minimize wet-lab trial and error.
Computational Framework & Methodology
To ensure reproducibility and accuracy (E-E-A-T), the choice of functional and basis set must be justified by physical causality, not just convention.
Level of Theory Selection
-
Functional: B3LYP vs. M06-2X.
-
Recommendation:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for vibrational frequencies and geometry due to error cancellation. However, for non-covalent interactions (stacking) or thermochemistry, M06-2X (Minnesota 2006) is superior due to its parameterization for dispersion forces.
-
Protocol: Use B3LYP for geometry/IR/NMR.[1] Use M06-2X for single-point energy refinements if docking studies follow.
-
-
Basis Set: 6-311++G(d,p). [2][3][4][5]
-
Justification: The "++" diffuse functions are non-negotiable for the ester carbonyl oxygen and the benzoxazole nitrogen, which possess lone pairs with significant spatial extent. The "(d,p)" polarization functions are critical for accurately modeling the aromatic ring planarity and the C-H bonds of the ethyl tail.
-
Validated Workflow
The following diagram outlines the self-validating computational pipeline.
Figure 1: Step-by-step computational workflow ensuring global minimum identification and property validation.
Structural Analysis & Conformational Dynamics
The ethyl ester group at position C5 introduces conformational flexibility. A rigid scan of the
-
Global Minimum: The carbonyl oxygen (
) typically eclipses the aromatic C4-H or C6-H bond to maximize -conjugation with the benzoxazole ring. -
Validation Check: Ensure the optimized structure has zero imaginary frequencies (NIMAG=0). If a negative frequency corresponds to ester rotation, the structure is a transition state, not a minimum.
Electronic Landscape & Reactivity Descriptors
For drug development, the raw energy values are less useful than the derived reactivity descriptors. These metrics predict how this compound interacts with biological targets (enzymes, receptors).
Frontier Molecular Orbitals (FMO)[4]
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the benzoxazole nitrogen and the aromatic ring. Represents the electron donor capability.[6][7][8][9]
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the ester carbonyl and the oxazole ring. Represents the site for nucleophilic attack.
Global Reactivity Descriptors
Using Koopmans' theorem approximation, we derive the descriptors from FMO energies (
| Parameter | Symbol | Formula | Physical Interpretation |
| Ionization Potential | Energy required to remove an electron (oxidation). | ||
| Electron Affinity | Energy released when adding an electron (reduction). | ||
| Chemical Hardness | Resistance to charge transfer. High | ||
| Electrophilicity Index | Propensity to accept electrons. Critical for Michael acceptors. | ||
| Chemical Potential | Direction of electron flow in a reaction. |
Application Insight: A high electrophilicity index (
Figure 2: Logical flow from FMO energies to Global Reactivity Descriptors.
Spectroscopic Profiling (Predictive Validation)
To confirm the synthesized structure, compare experimental spectra with these calculated predictions.
Vibrational Spectroscopy (IR)
DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) values.
-
Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) [1].
-
Diagnostic Peaks:
- : ~1720–1740 cm⁻¹ (Strong).
- : ~1610–1630 cm⁻¹ (Medium).
- : ~1250 cm⁻¹.
NMR Prediction (GIAO Method)
Use the GIAO (Gauge-Independent Atomic Orbital) method in solvent (PCM-Chloroform or DMSO).
-
Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.
- .
-
Key Signals (
H):-
Ethyl
: Quartet at ~4.3 ppm. -
Ethyl
: Triplet at ~1.3 ppm. -
Benzoxazole C2-H: Singlet at ~8.5–9.0 ppm (highly deshielded due to N/O electronegativity).
-
Solvation & Thermodynamic Stability
Drug molecules do not exist in a vacuum. Solvation energy calculations are vital for predicting solubility and membrane permeability.
-
Model: SMD (Solvation Model based on Density) is recommended over standard PCM for calculating
. -
Solvents:
-
Water (
): Simulates physiological fluid. -
Octanol (
): Simulates lipid membranes.
-
-
Partition Coefficient (LogP): Can be estimated theoretically by
. A positive value indicates lipophilicity, essential for crossing the blood-brain barrier or cell membranes.
References
-
Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scaling factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum dielectric of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link
-
Parr, R. G., Szentpály, L. V., & Liu, S. (1999). Electrophilicity index. Journal of the American Chemical Society, 121(9), 1922-1924. Link
-
Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260. Link
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sakarya University Journal of Science » Submission » DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent [dergipark.org.tr]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Laboratory Protocol for Ethyl 5-Benzoxazolecarboxylate Synthesis
Abstract & Strategic Significance
Ethyl 5-benzoxazolecarboxylate is a critical bicyclic heteroaromatic scaffold utilized in the development of antimicrobial, antiviral, and anti-inflammatory therapeutics. Its structural rigidity and capacity for hydrogen bonding make it an ideal pharmacophore for kinase inhibition and receptor binding.
This protocol details the Cyclodehydration Route utilizing Triethyl Orthoformate (TEOF). Unlike oxidative cyclizations using lead tetraacetate or harsh acid-catalyzed condensations with carboxylic acids, the TEOF pathway offers mild conditions, high atom economy, and simplified purification. This guide prioritizes the "Orthoester Method" due to its reliability and scalability in a standard medicinal chemistry laboratory.
Retrosynthetic Logic & Reaction Design
To synthesize the target This compound (1) , we employ a disconnection strategy focusing on the C2-N3 and C2-O1 bonds.
-
Target: this compound.
-
Precursor: Ethyl 3-amino-4-hydroxybenzoate.
-
Reagent: Triethyl orthoformate (TEOF) serves as the C1 synthon source.
Regiochemistry Validation: The starting material must be Ethyl 3-amino-4-hydroxybenzoate .
-
The carboxylate group is at position 1 (benzoate numbering).
-
The hydroxyl group is at position 4 (para to carboxylate).
-
The amino group is at position 3 (ortho to hydroxyl).
-
Result: Upon cyclization, the carboxylate resides at position 5 of the benzoxazole ring system (para to the bridgehead oxygen).
Pathway Visualization
Caption: Retrosynthetic disconnection showing the origin of the benzoxazole core from the aminophenol precursor.
Safety & Hazard Assessment
-
Triethyl Orthoformate (TEOF): Flammable liquid (Flash point: 30°C). Moisture sensitive. Hydrolyzes to ethanol and formic acid.
-
Ethyl 3-amino-4-hydroxybenzoate: Irritant. Potential skin sensitizer.
-
p-Toluenesulfonic Acid (p-TsOH): Corrosive solid. Causes severe skin burns and eye damage.
-
Operational Hazard: The reaction produces ethanol as a byproduct. Ensure efficient reflux condensation to prevent solvent loss and flammability risks.
Materials & Equipment
| Component | Grade/Spec | Role |
| Ethyl 3-amino-4-hydroxybenzoate | >97% Purity | Limiting Reagent (SM) |
| Triethyl Orthoformate (TEOF) | 98%, Anhydrous | Cyclizing Agent & Solvent |
| p-Toluenesulfonic Acid (p-TsOH) | Monohydrate, ACS | Acid Catalyst |
| Ethanol (Absolute) | ACS Grade | Co-solvent (Optional) |
| Ethyl Acetate / Hexanes | HPLC Grade | Workup/Purification |
| Equipment | Standard | Round-bottom flask, Reflux condenser, Oil bath, Magnetic stirrer |
Experimental Protocol: The TEOF Cyclization
Scale: 10.0 mmol (approx. 1.81 g of starting material) Timeframe: 4–6 Hours Expected Yield: 85–92%
Step-by-Step Methodology
-
Setup:
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Critical: Ensure glassware is oven-dried. TEOF is sensitive to moisture; water will quench the reagent, forming formic acid and reducing yield.
-
-
Reactant Loading:
-
Add Ethyl 3-amino-4-hydroxybenzoate (1.81 g, 10.0 mmol) to the RBF.
-
Add Triethyl Orthoformate (TEOF) (10 mL, ~60 mmol).
-
Note: TEOF acts as both reagent and solvent. A large excess drives the equilibrium forward.
-
-
Add p-TsOH·H₂O (19 mg, 0.1 mmol, 1 mol%).
-
Expert Insight: A catalytic amount of acid protonates the orthoester, activating it for nucleophilic attack by the amine.
-
-
-
Reaction (Reflux):
-
Attach a reflux condenser topped with a drying tube (CaCl₂ or N₂ line).
-
Heat the mixture to 100–110°C (Oil bath temperature).
-
Observation: The suspension should dissolve into a clear solution as the temperature rises.
-
Maintain reflux for 4 hours .
-
TLC Monitoring: Check progress using 30% EtOAc in Hexanes.
-
SM: Low R_f (polar, UV active).
-
Product: Higher R_f (less polar, strong UV fluorescence).
-
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove excess TEOF and the ethanol byproduct. A solid or thick oil residue will remain.
-
Self-Validation: The smell of TEOF (sweet, ester-like) should be replaced by a faint aromatic odor.
-
-
Purification (Crystallization):
-
Dissolve the residue in a minimum amount of hot Ethanol (~5–10 mL).
-
Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 30 minutes.
-
Filter the precipitate and wash with cold hexanes.
-
Alternative: If oil persists, perform flash column chromatography (SiO₂, Gradient 0→20% EtOAc/Hexanes).
-
Mechanistic Workflow
The reaction proceeds via an imidate intermediate, followed by intramolecular cyclization and elimination of ethanol.
Caption: Step-wise mechanistic pathway for benzoxazole formation via orthoester condensation.
Characterization & Quality Control
To validate the synthesis, compare analytical data against these standards.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 8.20 (s, 1H) | C2-H (Characteristic benzoxazole proton) |
| δ 8.50 (d, 1H) | C4-H (Aromatic, peri to N) | |
| δ 8.10 (dd, 1H) | C6-H (Aromatic) | |
| δ 7.60 (d, 1H) | C7-H (Aromatic) | |
| δ 4.40 (q), 1.40 (t) | Ethyl ester group | |
| IR Spectroscopy | ~1715 cm⁻¹ | C=O Stretch (Ester) |
| ~1620 cm⁻¹ | C=N Stretch (Benzoxazole ring) | |
| Absence of 3200-3400 | Loss of NH₂ and OH stretches | |
| Appearance | Off-white to pale yellow needles | Visual purity check |
Troubleshooting Guide (Self-Validating System)
| Issue | Diagnostic | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | TLC shows SM remaining after 6h. | Moisture in TEOF or old TEOF. | Use freshly distilled TEOF or add molecular sieves. Increase catalyst load to 5 mol%. |
| Dark Product | Brown/Black crude oil. | Oxidation of aminophenol prior to cyclization. | Perform reaction under Nitrogen atmosphere. Ensure SM is not brown before use. |
| No Precipitation | Solution remains clear upon cooling. | Product too soluble in EtOH. | Add water dropwise to the hot ethanolic solution until turbid (cloud point), then cool. Or switch to Hexane/EtOAc recrystallization. |
References
-
Reaction Methodology
- Smith, M. B. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
-
Pottorf, R. S., et al. (2003). "Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating." Tetrahedron Letters, 44(1), 175–178. Link
-
Specific Synthesis & Spectral Data
-
BenchChem. "Ethyl 3-amino-4-hydroxybenzoate Structure and Reactivity." Accessed Oct 2023. Link
-
Rida, S. M., et al. (2005). "Synthesis of novel benzoxazole derivatives as non-steroidal anti-inflammatory agents." European Journal of Medicinal Chemistry, 40(9), 949-959. (Describes analogous TEOF cyclization conditions). Link
-
-
Benzoxazole Numbering & Nomenclature
Sources
Application Notes and Protocols for Ethyl 5-Benzoxazolecarboxylate in Agrochemical Research
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Agrochemical Discovery
The benzoxazole core, a bicyclic heterocyclic system, is recognized in medicinal and agrochemical sciences as a "privileged structure." This designation stems from its ability to serve as a versatile scaffold for the development of compounds with a wide spectrum of biological activities. In the context of agriculture, derivatives of benzoxazole have demonstrated significant potential as herbicides, fungicides, and insecticides.[1][2] Ethyl 5-Benzoxazolecarboxylate, the subject of these application notes, represents a key starting material and a central building block for the synthesis of diverse chemical libraries aimed at identifying novel agrochemical leads.
The strategic importance of this compound lies in its inherent chemical functionalities: the benzoxazole ring system, which can be substituted at various positions, and the ethyl ester group at the 5-position, which offers a reactive handle for further chemical modifications. This guide provides detailed protocols for the synthesis of this compound, its derivatization, and subsequent bio-screening to evaluate its potential as a precursor for new agrochemical agents. The methodologies are designed to be robust and adaptable, enabling researchers to explore the chemical space around this promising scaffold.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available 4-amino-3-hydroxybenzoic acid. This process involves an initial esterification of the carboxylic acid, followed by a cyclization reaction to form the benzoxazole ring.
Protocol 1: Synthesis of Ethyl 4-amino-3-hydroxybenzoate
This initial step involves a classic Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst.
Materials:
-
4-amino-3-hydroxybenzoic acid
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-amino-3-hydroxybenzoic acid in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring.[3]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize carefully with a 10% sodium carbonate solution until the effervescence ceases and the pH is basic.[3]
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent using a rotary evaporator to yield the crude ethyl 4-amino-3-hydroxybenzoate.
-
Purify the crude product by recrystallization from a dichloromethane/hexane mixture to obtain the pure ester.[4]
Protocol 2: Cyclization to this compound
The formation of the benzoxazole ring is achieved by reacting the synthesized o-aminophenol derivative with an orthoester, which serves as a one-carbon source for the cyclization.[5]
Materials:
-
Ethyl 4-amino-3-hydroxybenzoate
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Round-bottom flask with Dean-Stark apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of ethyl 4-amino-3-hydroxybenzoate in toluene, add triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.
-
Continue the reflux until no more ethanol/water is collected, indicating the completion of the reaction (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Caption: Synthesis workflow for this compound.
Derivatization Strategies for Agrochemical Screening
The potential of this compound as a lead scaffold lies in the ability to generate a diverse library of analogues through chemical modification. The primary sites for modification are the benzoxazole ring and the ethyl ester functionality.
-
Modification of the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. This allows for the introduction of diverse substituents to probe their effect on biological activity.
-
Substitution on the Benzene Ring: Electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or alkyl groups onto the benzene portion of the benzoxazole ring. These modifications can significantly influence the electronic properties and lipophilicity of the molecule, which are critical for its interaction with biological targets.
Application Protocols for Agrochemical Screening
The following protocols provide a framework for the primary screening of this compound derivatives for herbicidal, fungicidal, and insecticidal activities.
Protocol 3: Primary Herbicide Screening
This protocol outlines a whole-plant bioassay to assess the pre- and post-emergence herbicidal activity of the synthesized compounds.[6]
Rationale: Herbicides can act by inhibiting germination (pre-emergence) or by affecting established plants (post-emergence). This dual screening approach provides a comprehensive initial assessment of a compound's phytotoxic potential. The selection of both a monocot and a dicot species allows for the evaluation of selective herbicidal activity.
Target Species:
-
Monocot: Ryegrass (Lolium perenne) or Oat (Avena sativa)[7]
-
Dicot: Cress (Lepidium sativum) or Tomato (Solanum lycopersicum)[7]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Pots or trays with standard potting mix
-
Seeds of target species
-
Precision bench sprayer
-
Growth chamber or greenhouse with controlled conditions
Procedure:
Pre-emergence Assay:
-
Prepare a stock solution of each test compound at a concentration of 10,000 ppm.
-
Fill pots with potting mix and sow the seeds of the target species at a uniform depth.
-
Apply the test compounds to the soil surface using a precision bench sprayer at a standard application rate (e.g., 1 kg/ha ).[8] Include a solvent-only control and a positive control (a commercial herbicide).
-
Place the pots in a growth chamber with appropriate light, temperature, and humidity for 14-21 days.
-
Assess herbicidal activity by visually scoring the percentage of germination inhibition and the degree of injury (stunting, chlorosis, necrosis) compared to the control.
Post-emergence Assay:
-
Sow seeds in pots and allow them to grow until they reach the 2-3 leaf stage.[6]
-
Apply the test compounds directly to the foliage of the seedlings using a precision bench sprayer at the same application rate as the pre-emergence assay.
-
Return the pots to the growth chamber for 14-21 days.
-
Visually assess the herbicidal effect based on a rating scale for phytotoxicity (e.g., 0 = no effect, 100 = complete kill).
Data Analysis: Compounds showing significant activity (e.g., >70% inhibition or phytotoxicity) at the primary screening concentration should be selected for secondary screening to determine their half-maximal effective concentration (EC₅₀).
| Parameter | Pre-emergence | Post-emergence |
| Application | Soil surface | Foliar spray |
| Growth Stage | Seed | 2-3 leaf stage |
| Evaluation | Germination inhibition, injury | Phytotoxicity rating |
| Duration | 14-21 days | 14-21 days |
Protocol 4: In Vitro Fungicide Screening
This protocol uses a poisoned food technique to evaluate the antifungal activity of the compounds against common plant pathogenic fungi.[9]
Rationale: Many fungicides act by inhibiting the mycelial growth of pathogenic fungi. This in vitro assay provides a rapid and efficient method to screen for compounds with fungistatic or fungicidal properties.
Target Species (select at least one from different classes):
-
Fusarium graminearum (a major pathogen of cereals)
-
Botrytis cinerea (causes grey mold on a wide range of crops)
-
Rhizoctonia solani (a soil-borne pathogen with a broad host range)
-
Alternaria solani (causes early blight of potato and tomato)
Materials:
-
Test compounds dissolved in a suitable solvent
-
Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)[9]
-
Petri dishes
-
Cultures of target fungi
-
Cork borer
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound.
-
Prepare PDA or MEA and autoclave. Cool the medium to 45-50 °C.
-
Add the test compounds to the molten agar to achieve a final concentration (e.g., 100 ppm).[9] Pour the amended agar into Petri dishes. Include a solvent-only control and a positive control (a commercial fungicide).
-
Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture in the center of each plate.
-
Incubate the plates at the optimal temperature for the respective fungus (e.g., 25-28 °C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Data Analysis: Compounds showing significant inhibition (e.g., >50%) are considered active and should be further evaluated to determine their EC₅₀ values.
Protocol 5: Primary Insecticide Screening
This protocol describes two common methods, a contact bioassay and an ingestion bioassay, to assess the insecticidal properties of the synthesized compounds.[10]
Rationale: Insecticides can act through direct contact with the insect's cuticle or through ingestion. Screening via both routes provides a broader understanding of a compound's potential insecticidal activity.
Target Species (select at least one from different orders):
-
Lepidoptera: Diamondback moth (Plutella xylostella) larvae
-
Hemiptera: Aphids (e.g., Myzus persicae)
-
Coleoptera: Colorado potato beetle (Leptinotarsa decemlineata) larvae
Materials:
-
Test compounds
-
Acetone or other suitable solvent
-
Leaf discs (from the host plant of the target insect)
-
Petri dishes with moistened filter paper
-
Fine paintbrush
-
Artificial diet (for ingestion assay)
-
Micro-applicator
Procedure:
Contact Bioassay (Leaf Dip Method):
-
Prepare a series of concentrations of the test compounds in a solution containing a small amount of surfactant.
-
Dip leaf discs into the test solutions for a few seconds and allow them to air dry.[10]
-
Place the treated leaf discs in Petri dishes lined with moist filter paper.
-
Introduce a known number of insects (e.g., 10-20 larvae or adult aphids) into each Petri dish.
-
Include a control with leaf discs dipped in the solvent-surfactant solution only and a positive control with a commercial insecticide.
-
Maintain the Petri dishes at an appropriate temperature and photoperiod for the target insect.
-
Assess mortality at 24, 48, and 72 hours after treatment.
Ingestion Bioassay (Artificial Diet Overlay):
-
Prepare an artificial diet suitable for the target insect species.[11]
-
Dispense a known volume of the diet into the wells of a multi-well plate.
-
Apply a solution of the test compound onto the surface of the diet and allow the solvent to evaporate.
-
Introduce one insect larva into each well.
-
Seal the plate to prevent escape.
-
Include control wells with diet treated only with the solvent and a positive control with a known insecticidal compound.
-
Incubate under appropriate conditions and record mortality at regular intervals.
Data Analysis: For both assays, calculate the percentage mortality for each concentration. Compounds causing significant mortality (e.g., >50%) should be selected for further dose-response studies to determine their lethal concentration (LC₅₀).
Caption: Workflow for primary agrochemical screening of derivatives.
Plausible Mechanisms of Action: The Scientific Rationale
The broad-spectrum activity of benzoxazole derivatives suggests that they may interact with multiple biological targets. Understanding these potential mechanisms is crucial for rational drug design and for interpreting screening results.
-
Herbicidal Activity: A known target for some heterocyclic herbicides is the enzyme protoporphyrinogen oxidase (PPO).[12] Inhibition of PPO leads to the accumulation of a phototoxic intermediate, which causes rapid membrane damage and cell death in the presence of light.[13] The structural features of benzoxazole derivatives may allow them to bind to the active site of this enzyme.
-
Fungicidal Activity: One of the most important targets for modern fungicides is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[14][15] Inhibition of SDH disrupts energy production in fungal cells, leading to growth inhibition and death. The carboxamide moiety, which can be readily introduced from the ethyl ester of the parent compound, is a common feature of many SDH inhibitor fungicides.
-
Insecticidal Activity: The nervous system of insects is a primary target for many insecticides. The γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel, is a key site of action.[16] Antagonists of the GABA receptor block the inhibitory action of GABA, leading to hyperexcitation of the nervous system, paralysis, and death of the insect.[17] The lipophilic nature and structural diversity of benzoxazole derivatives make them plausible candidates for interacting with this receptor complex.
Sources
- 1. Recent Advances in Insect Rearing Methodology to Promote Scientific Research and Mass Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 8. Azo-incorporating Increases Inhibitory Activity of Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 13. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 14. The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Derivatization of Ethyl 5-Benzoxazolecarboxylate for Biological Screening
Introduction & Strategic Overview
Ethyl 5-benzoxazolecarboxylate is a privileged scaffold in medicinal chemistry. The benzoxazole core acts as a bioisostere for purine and indole bases, allowing it to interact effectively with various biological targets, including kinases, COX-2 enzymes, and microbial DNA gyrases [1, 2].
For drug discovery professionals, the C-5 ester functionality provides a critical "handle" for diversifying the molecule into a library of potential active pharmaceutical ingredients (APIs). Unlike the C-2 position, which is often fixed during the initial heterocycle formation, the C-5 position allows for late-stage functionalization via the ester group.
The "Why" Behind the Protocol
This guide prioritizes divergent synthesis . By converting the starting material into two primary reactive intermediates—the Carboxylic Acid (via hydrolysis) and the Carbohydrazide (via hydrazinolysis)—we unlock three distinct chemical spaces relevant to biological screening:
-
Amides: For hydrogen-bond donor/acceptor modulation (Kinase affinity).
-
Oxadiazoles: For improving metabolic stability and lipophilicity (Antimicrobial/Anticancer).
-
Reverse Amides/Esters: For probing steric pockets.
Chemical Derivatization Workflows
The following diagram illustrates the divergent synthetic pathways described in this guide.
Figure 1: Divergent synthetic strategy for this compound derivatization.
Module A: Hydrolysis to the Parent Acid
Objective: Generate Benzoxazole-5-carboxylic acid as a precursor for amide coupling. Rationale: Direct amidation of esters is often sluggish or requires harsh conditions (e.g., AlMe3) incompatible with sensitive functional groups. Saponification followed by HATU coupling is the industry standard for parallel library synthesis due to milder conditions and higher success rates [3].
Protocol
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF:Water (0.2 M concentration).
-
Note: Methanol is avoided to prevent transesterification byproducts if the reaction stalls.
-
-
Reagent Addition: Add LiOH·H₂O (2.5 eq) in one portion.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Checkpoint: The starting material spot (Rf ~0.6) should disappear, replaced by a baseline spot (Acid).
-
-
Workup (Critical):
-
Concentrate THF under reduced pressure.
-
Dilute the aqueous residue with water.
-
Acidification: Carefully adjust pH to ~3–4 using 1N HCl. Do not use concentrated strong acids to avoid hydrolyzing the benzoxazole ring itself.
-
Collect the white precipitate by filtration. Wash with cold water and dry under vacuum.
-
Yield Expectation: >90% Storage: Stable at 4°C.
Module B: High-Throughput Amide Library Generation
Objective: Create a diverse library of 5-carboxamides. Target: Kinase inhibitors often require specific H-bond motifs found in amides.
Protocol (96-Well Plate Format)
-
Stock Preparation:
-
Acid Stock: 0.2 M Benzoxazole-5-carboxylic acid in anhydrous DMF.
-
Amine Stock: 0.2 M diverse amines (R-NH₂) in anhydrous DMF.
-
Coupling Reagent: 0.25 M HATU in anhydrous DMF.
-
Base: Pure DIPEA (Diisopropylethylamine).
-
-
Reaction Assembly:
-
Add 100 µL Acid Stock (20 µmol) to each well.
-
Add 20 µL DIPEA (2.5 eq).
-
Add 100 µL HATU Stock (1.25 eq). Shake for 5 mins to activate the acid.
-
Add 110 µL Amine Stock (1.1 eq).
-
-
Incubation: Seal plate and shake at RT for 16 hours.
-
Purification (SPE):
-
Use SCX (Strong Cation Exchange) cartridges to remove unreacted amines if using basic amines.
-
Alternatively, dilute with DMSO to 10 mM for direct biological screening if purity >85% (verified by LC-MS).
-
Data Summary: Coupling Reagent Comparison
| Reagent | Cost | Reactivity | Racemization Risk | Recommended For |
| HATU | High | Very High | Low | Library Synthesis (Standard) |
| EDC/HOBt | Low | Moderate | Low | Large Scale (>5g) |
| SOCl₂ | Low | High | N/A (Achiral) | Acid Chloride formation (if HATU fails) |
Module C: Heterocycle Construction (Oxadiazoles)
Objective: Convert the ester to a 1,3,4-oxadiazole ring. Rationale: Oxadiazoles are bioisosteres of amides and esters but possess better metabolic stability (resistance to hydrolysis) [4].
Step 1: Hydrazide Formation[1]
-
Dissolve this compound (1.0 eq) in Ethanol (0.5 M).
-
Add Hydrazine Hydrate (5.0 eq).
-
Reflux for 4–8 hours.
-
Cool to RT. The carbohydrazide usually precipitates. Filter and wash with cold ethanol.
Step 2: Cyclization to Oxadiazole
-
Suspend the hydrazide (1.0 eq) in Triethyl Orthoformate (as solvent and reagent).
-
Add a catalytic amount of p-TsOH.
-
Reflux for 6 hours.
-
Concentrate and purify by column chromatography.
Biological Screening & QC Workflow
To ensure data integrity, the physical library must undergo Quality Control (QC) before entering the biological assay.
Figure 2: Quality Control and Screening Decision Tree.
Recommended Assay Conditions
-
Solvent Tolerance: Benzoxazoles can be hydrophobic. Ensure the final assay concentration of DMSO is <1% (usually 0.1–0.5%) to prevent solvent toxicity masking the compound's effect.
-
Controls:
-
Positive Control:[1] 5-Fluorouracil (for cancer screens) or Ciprofloxacin (for antimicrobial screens).
-
Negative Control: DMSO vehicle.
-
-
Targets: Based on the scaffold profile, prioritize screening against:
-
HCT116 / MCF-7 (Anticancer) [2].
-
Gram-positive bacteria (S. aureus) [1].
-
VEGFR2 / EGFR (Kinase inhibition potential).
-
References
-
Pottorf, R. S., et al. (2003).[2] Synthesis and antimicrobial activity of a new series of 5-ethylsulphonyl-2-(substituted-phenyl)benzoxazole derivatives.[2] Tetrahedron Letters, 44(1), 175-178. Link
-
Bhat, B. A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12, 91. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. Link
-
Bostrom, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Link
Sources
Scale-Up Synthesis of Ethyl 5-Benzoxazolecarboxylate: An Application and Protocol Guide
Introduction: The Significance of Ethyl 5-Benzoxazolecarboxylate in Modern Drug Discovery
This compound is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The strategic placement of the ethyl carboxylate group at the 5-position provides a crucial handle for further molecular elaboration, making this compound a sought-after intermediate for drug development professionals. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, emphasizing not just the procedural steps but the underlying chemical principles and practical considerations for safe and efficient production.
Strategic Synthesis Pathway: A Two-Step Approach to the Benzoxazole Core
The synthesis of this compound is efficiently achieved through a robust two-step process commencing with the readily available 4-amino-3-hydroxybenzoic acid. This strategy is predicated on fundamental and well-established organic transformations, ensuring reproducibility and scalability.
-
Fischer Esterification: The initial step involves the esterification of the carboxylic acid moiety of 4-amino-3-hydroxybenzoic acid with ethanol. This classic Fischer esterification is catalyzed by a strong acid, typically sulfuric acid, to afford Ethyl 4-amino-3-hydroxybenzoate. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.
-
Benzoxazole Ring Formation via Cyclization: The cornerstone of this synthesis is the subsequent cyclization of the ortho-aminophenol derivative, Ethyl 4-amino-3-hydroxybenzoate. This is accomplished by reaction with triethyl orthoformate, which serves as a one-carbon electrophile, providing the C2 carbon of the benzoxazole ring. This reaction proceeds via initial formation of an intermediate that undergoes intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic benzoxazole ring system.[1]
Below is a visual representation of the overall synthetic workflow:
Sources
The Versatile Role of Ethyl 5-Benzoxazolecarboxylate in Advanced Material Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of the Benzoxazole Core
In the realm of material science, the quest for novel organic molecules that form the bedrock of advanced functional materials is perpetual. Among these, the benzoxazole heterocycle has garnered significant attention due to its rigid, planar structure and unique photophysical properties. Ethyl 5-benzoxazolecarboxylate, a stable and accessible derivative, serves as a pivotal precursor for a diverse array of materials, ranging from intensely fluorescent dyes and robust organic light-emitting diodes (OLEDs) to high-performance polymers with exceptional thermal and mechanical stability.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in material science. Moving beyond a simple recitation of facts, this document elucidates the underlying chemical principles and provides detailed, field-proven protocols for the synthesis and characterization of advanced materials derived from this versatile building block. Our focus is on empowering researchers to not only replicate these methods but also to innovate upon them.
From Ester to Acid: The Gateway to Functionalization
The journey from the commercially available this compound to a functional material invariably begins with its hydrolysis to the corresponding carboxylic acid. This transformation is crucial as the carboxylic acid moiety is a versatile handle for a multitude of subsequent chemical modifications, most notably amide bond formation for the synthesis of fluorescent dyes and polyamides.
Protocol 1: Alkaline Hydrolysis of this compound
This protocol details the saponification of this compound to yield 5-benzoxazolecarboxylic acid, a critical intermediate for further synthesis. The procedure is adapted from established methods for the hydrolysis of aromatic esters.[1][2][3]
Principle: The ester is hydrolyzed under basic conditions using sodium hydroxide, followed by acidification to precipitate the carboxylic acid.
Materials:
-
This compound
-
2 M Sodium Hydroxide (NaOH) solution
-
5 M Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers (250 mL)
-
Büchner funnel and flask
-
Filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g) with 50 mL of 2 M sodium hydroxide solution. Add a magnetic stir bar.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing with vigorous stirring for approximately 1-2 hours, or until the oily ester layer is no longer visible, indicating the completion of hydrolysis.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature.
-
Precipitation: Carefully add 5 M hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper). A white precipitate of 5-benzoxazolecarboxylic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.
-
Drying and Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture. Dry the purified crystals in a vacuum oven.
Expected Outcome: A white to off-white crystalline solid of 5-benzoxazolecarboxylic acid. The yield and melting point should be determined to assess purity.
Diagram of the Hydrolysis Reaction:
Caption: General workflow for the hydrolysis of this compound.
Application I: Synthesis of Benzoxazole-Based Fluorescent Materials
The rigid and conjugated nature of the benzoxazole ring system makes it an excellent fluorophore. By coupling 5-benzoxazolecarboxylic acid with various aromatic amines, a wide range of fluorescent dyes with tunable photophysical properties can be synthesized.[4] These materials find applications as fluorescent probes, molecular sensors, and emitters in OLEDs.
Protocol 2: Synthesis of a Novel Fluorescent Amide via Amide Coupling
This protocol describes a general method for the synthesis of a fluorescent benzoxazole derivative through the amide coupling of 5-benzoxazolecarboxylic acid with an aromatic amine, a common reaction in the formation of functional organic materials.[5][6]
Principle: The carboxylic acid is activated in situ using a coupling agent, facilitating the formation of an amide bond with an amine under mild conditions.
Materials:
-
5-Benzoxazolecarboxylic acid
-
Aromatic amine (e.g., aniline, substituted anilines)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reactant Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-benzoxazolecarboxylic acid (1 equivalent) and the chosen aromatic amine (1 equivalent) in anhydrous DMF.
-
Activation: Cool the solution in an ice bath and add DCC or EDC (1.1 equivalents) and a catalytic amount of DMAP.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the dicyclohexylurea byproduct (if DCC was used). Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The photophysical properties, including absorption and emission spectra, and quantum yield, should be measured to evaluate its performance as a fluorescent material.
Table 1: Representative Photophysical Properties of Benzoxazole Derivatives
| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| Stilbene-benzoxazole dyes | 350-400 | 435-471 | - | [4] |
| Benzofurazan-benzoxazole | - | - | - | |
| Benzodioxazole-based dyes | - | Red to NIR | - | [7] |
| Coumarin-benzoxazole | - | - | High | [8] |
Diagram of the Amide Coupling Reaction:
Caption: Synthesis of a fluorescent amide from 5-benzoxazolecarboxylic acid.
Application II: Development of High-Performance Poly(amide-benzoxazole)s
The incorporation of the rigid benzoxazole moiety into a polymer backbone can significantly enhance its thermal stability and mechanical properties. Aromatic polyamides containing benzoxazole units are a class of high-performance polymers with potential applications in aerospace, electronics, and other demanding fields.[6]
Protocol 3: Synthesis of a Poly(amide-benzoxazole) via Polycondensation
This protocol outlines the synthesis of a polyamide from a diamine and a diacid chloride derived from 5-benzoxazolecarboxylic acid. The procedure is based on established methods for the synthesis of aromatic polyamides.[6]
Principle: A diacid chloride, prepared from the corresponding dicarboxylic acid, undergoes a polycondensation reaction with an aromatic diamine to form the high molecular weight polyamide.
Part A: Synthesis of the Diacid Chloride Monomer
-
Dimerization (Conceptual): A dicarboxylic acid containing two benzoxazole units is required. A conceptual precursor could be formed by coupling two molecules of 5-benzoxazolecarboxylic acid through a suitable linker. For this protocol, we will reference a similar diacid chloride, 5-chlorocarbonyl-2-(4-chlorocarbonylphenyl)benzoxazole.[6]
-
Chlorination: The dicarboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the diacid chloride.
Part B: Polycondensation
Materials:
-
Benzoxazole-containing diacid chloride (e.g., 5-chlorocarbonyl-2-(4-chlorocarbonylphenyl)benzoxazole)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Pyridine
-
Round-bottom flask or reaction kettle with mechanical stirrer
-
Nitrogen inlet
-
Ice bath
Procedure:
-
Diamine Solution: In a dry reaction vessel under a nitrogen atmosphere, dissolve the aromatic diamine and anhydrous lithium chloride in anhydrous NMP with stirring. Cool the solution to 0°C in an ice bath.
-
Monomer Addition: Add the benzoxazole-containing diacid chloride as a solid in one portion to the stirred diamine solution.
-
Polymerization: Rinse the weighing paper with a small amount of NMP and add it to the reaction mixture. Allow the reaction to proceed at 0-5°C for 1-2 hours, and then at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Isolation: Pour the viscous polymer solution into a large volume of a non-solvent such as methanol or water with vigorous stirring to precipitate the polyamide.
-
Washing and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with water and then with ethanol to remove residual solvent and salts. Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by its inherent viscosity to estimate the molecular weight. Films can be cast from a solution of the polymer in a suitable solvent (e.g., NMP, DMAc) and their thermal properties (Glass Transition Temperature - T_g, Decomposition Temperature - T_d) can be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Mechanical properties such as tensile strength and modulus can be measured on the cast films.
Table 2: Thermal and Mechanical Properties of Aromatic Polyamides Containing Benzoxazole Units
| Polymer Structure | T_g (°C) | T_d (5% weight loss, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
| Poly(amide-benzoxazole) from NBOC | >300 | 455-515 | 92-113 | >2 | [6] |
| Poly(amide-benzoxazole) from OBOC | >300 | 455-515 | 92-113 | >2 | [6] |
| Poly(benzoxazole-benzimidazole-imide) | 339-387 | 573-577 | 233.6-325.8 | 5.18-5.75 | [9] |
| Polyamides with pendant acetoxybenzamide | - | 524-700 (major) | - | - | [10] |
Diagram of the Polycondensation Reaction:
Sources
- 1. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.uaic.ro [chem.uaic.ro]
- 6. Sci-Hub. Novel aromatic polyamides with 1,3-benzoazole groups in the main chain. 1. Polymers derived from 2-(4-carboxyphenyl) benzoxazole-5- and 6-carboxylic acids. Synthesis and characterization / Polymer, 2001 [sci-hub.box]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the quantification of Ethyl 5-Benzoxazolecarboxylate
An Application Note and Protocol for the Quantification of Ethyl 5-Benzoxazolecarboxylate
Introduction
This compound is a heterocyclic organic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its core benzoxazole structure is a feature in various compounds of medicinal interest. Therefore, the accurate and precise quantification of this compound is paramount for ensuring the quality, consistency, and purity of starting materials and intermediates in research, development, and manufacturing settings. This document provides a detailed guide to a robust analytical method for its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection, supplemented by a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols herein are grounded in established analytical principles and align with the validation requirements set forth by the International Council for Harmonisation (ICH).[1][2]
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing an appropriate analytical method.
| Property | Value | Rationale for Method Selection |
| Chemical Formula | C₁₀H₉NO₃ | The molecular structure contains a benzoxazole ring, a strong chromophore, making it highly suitable for UV-Vis spectroscopic detection. |
| Molecular Weight | 191.18 g/mol | The moderate molecular weight makes it amenable to both HPLC and GC analysis. |
| Polarity | Semi-polar | The ester and heterocyclic nature suggest moderate polarity, ideal for separation using Reverse-Phase Liquid Chromatography (RP-LC). |
| Volatility | Semi-volatile | The compound is expected to have sufficient volatility for analysis by Gas Chromatography, especially for identity confirmation and volatile impurity profiling. |
| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane) | Solubility in common HPLC and GC solvents simplifies the preparation of standards and samples. |
Primary Analytical Method: Reverse-Phase HPLC with UV Detection
The primary method for quantification is a stability-indicating RP-HPLC method. This choice is predicated on the technique's high precision, accuracy, and the analyte's strong UV absorbance. The reverse-phase mode, utilizing a non-polar stationary phase (C18) and a polar mobile phase, is expertly suited for retaining and separating semi-polar molecules like this compound from potential impurities.
Protocol 1: HPLC Instrumentation and Operating Conditions
This protocol outlines the setup for a standard HPLC system.
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with an autosampler and UV/DAD detector provides the necessary performance and reliability. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A C18 column offers excellent hydrophobic selectivity for this analyte. The specified dimensions provide a good balance between resolution and analysis time.[3] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | This isocratic mobile phase composition provides adequate retention and a sharp peak shape. It should be filtered and degassed prior to use. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| UV Detection | 254 nm | The benzoxazole moiety is expected to have strong absorbance near this wavelength, providing high sensitivity. A full UV scan should be performed on a standard to confirm the optimal wavelength. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities. |
Protocol 2: Preparation of Standards and Samples
Accuracy begins with meticulous preparation.
Materials:
-
This compound reference standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Syringe filters (0.45 µm PTFE)
Procedure:
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This solution should be stored under refrigeration.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with acetonitrile and mix. The target concentration is ~100 µg/mL.
-
Filter an aliquot of the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Experimental Workflow: HPLC Quantification
The following diagram illustrates the logical flow from sample receipt to final report generation for the HPLC analysis.
Caption: Workflow for HPLC quantification of this compound.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as a powerful tool for confirming the identity of this compound and for identifying and quantifying volatile impurities. Its high selectivity, based on both retention time and mass-to-charge ratio, makes it an ideal orthogonal technique to HPLC.[4][5]
Protocol 3: GC-MS Instrumentation and Operating Conditions
| Parameter | Recommended Condition | Justification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent | A robust and sensitive system widely used for this type of analysis. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A non-polar (5% phenyl)-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A temperature gradient program to separate the analyte from solvent and potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 40 - 400 m/z | Covers the molecular ion and expected fragment ions of the analyte. |
Comprehensive Method Validation Protocol (ICH Q2(R2) Guidelines)
Validation is documented evidence that an analytical procedure is suitable for its intended purpose.[6][7] The following protocols are designed to validate the primary HPLC method in accordance with ICH guidelines.[1][2][8]
Caption: Interrelationship of validation parameters for a robust analytical method.
Protocol 4: Validation Parameter Testing
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Procedure:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks at the analyte's retention time.
-
Analyze a placebo sample (if applicable, containing all formulation components except the analyte).
-
Spike the placebo with the analyte and confirm that the peak is spectrally pure using a Diode Array Detector (DAD) and that its retention time is unaffected.
-
Subject a sample to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze. Demonstrate that degradation product peaks do not co-elute with the analyte peak.
-
2. Linearity and Range:
-
Objective: To establish a linear relationship between the concentration of the analyte and the instrumental response.
-
Procedure:
-
Prepare at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration; 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
-
Y-intercept should be close to zero.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[10]
-
Procedure:
-
Perform a recovery study by spiking a placebo blend or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure (based on Signal-to-Noise ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by analyzing a series of diluted solutions of the analyte.
-
-
Acceptance Criteria:
-
LOD and LOQ should be determined and reported. The LOQ must be verified for accuracy and precision.
-
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
-
Procedure:
-
Introduce small variations to the method parameters, one at a time.
-
Examples:
-
Mobile phase composition (e.g., Acetonitrile ±2%).
-
Column temperature (e.g., ±2 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze the system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
-
-
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all variations.
-
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | No interference at analyte Rt | Peak purity index > 0.999 |
| Linearity | Calibration curve (5 levels) | R² ≥ 0.999 |
| Range | 50% - 150% of target conc. | Method is linear, accurate, and precise within this range. |
| Accuracy | % Recovery (3 levels, n=3) | 98.0% - 102.0% |
| Precision (Repeatability) | % RSD (n=6) | ≤ 2.0% |
| Precision (Intermediate) | % RSD (different day/analyst) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | ~3:1 |
| LOQ | Signal-to-Noise Ratio | ~10:1 (with acceptable precision & accuracy) |
| Robustness | System suitability results | Pass under varied conditions |
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the reliable and accurate quantification of this compound. The primary RP-HPLC method is robust, precise, and highly suitable for routine quality control and stability testing. The confirmatory GC-MS method offers an orthogonal technique for identity verification and impurity profiling. Adherence to the outlined validation protocols will ensure that the method is fit for its intended purpose and generates data of the highest integrity, in compliance with global regulatory standards.[2]
References
-
SciELO. (2022, January 5). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Available at: [Link]
-
SciELO. (n.d.). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in a new topical formulation. Available at: [Link]
-
National Center for Biotechnology Information. (2021, September 29). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. PubMed. Available at: [Link]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]
-
International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review. Available at: [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Available at: [Link]
-
AMSbio. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Available at: [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
ResearchGate. (2025, August 5). First Example of the Preparation of Ethyl 4-Aryl-2-carboxymethyl-2-methyl-5-oxodihydrofuran-3-carboxylates Using the Baeyer-Villiger Reaction. Available at: [Link]
-
Agilent. (2024, September 10). Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Available at: [Link]
-
Hindawi. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
National Center for Biotechnology Information. (2015, June 15). Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). UV‐visible absorption spectra of ethyl 3‐coumarincarboxylate (blue),.... Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate on Newcrom R1 HPLC column. Available at: [Link]
-
SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]
-
International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Available at: [Link]
-
EURL-SRM. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Available at: [Link]
-
AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Identification and Quantification of Drugs and Metabolites in Wastewater Samples | Request PDF. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, ethyl ester. NIST WebBook. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. scielo.br [scielo.br]
- 4. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. particle.dk [particle.dk]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. wjarr.com [wjarr.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 5-Benzoxazolecarboxylate Synthesis
Introduction & Reaction Overview
This guide addresses the synthesis of Ethyl 5-benzoxazolecarboxylate via the condensation of Ethyl 3-amino-4-hydroxybenzoate with Triethyl orthoformate (TEOF) . While this cyclization is generally robust, researchers often encounter variable yields (40–60%) due to moisture sensitivity, competitive hydrolysis, and oxidative degradation of the aminophenol precursor.
This technical document outlines a self-validating protocol designed to push yields consistently above 85%, followed by a targeted troubleshooting section.
Core Reaction
Substrates: Ethyl 3-amino-4-hydroxybenzoate + Triethyl orthoformate
Catalyst:
Optimized Experimental Protocol (High-Yield Method)
Standard conditions often fail to account for the reversibility of the initial condensation. This protocol enforces forward equilibrium.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Quality Attribute |
| Ethyl 3-amino-4-hydroxybenzoate | 1.0 | Limiting Reagent | Must be off-white. If dark brown/black, recrystallize from EtOH/H2O before use. |
| Triethyl Orthoformate (TEOF) | 3.0 - 5.0 | Reagent & Solvent | Must be distilled. Old bottles accumulate formic acid and water. |
| 0.05 (5 mol%) | Catalyst | Use anhydrous grade to prevent ester hydrolysis. | |
| Ethanol (Absolute) | Solvent (Optional) | Co-solvent | Must be dry (<0.1% water). |
Step-by-Step Workflow
-
Pre-Treatment: If the starting aminophenol is dark, dissolve in minimal hot ethanol, treat with activated carbon, filter hot, and recrystallize. Oxidation products inhibit cyclization.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl2 or Drierite) or a nitrogen balloon.
-
Addition: Charge the flask with Ethyl 3-amino-4-hydroxybenzoate (1.0 equiv). Add Triethyl orthoformate (3.0–5.0 equiv). Note: Using TEOF as the solvent pushes the reaction to completion faster than diluting with ethanol.
-
Catalysis: Add
-TsOH (5 mol%). The mixture may slightly warm up. -
Reaction: Heat to reflux (approx. 100–110 °C bath temperature) for 3–5 hours.
-
Checkpoint: Monitor by TLC (System: Hexane:EtOAc 3:1). The starting material (more polar, fluorescent) should disappear.
-
-
Work-up (Distillation Method): Instead of aqueous quenching (which risks hydrolysis), set the condenser to distillation mode and distill off the excess TEOF and ethanol byproduct.
-
Isolation: Cool the residue. It should solidify. Recrystallize directly from minimal hot ethanol or an EtOH/Heptane mixture.
Troubleshooting Guide (Q&A)
Category 1: Reaction Kinetics & Yield
Q1: My reaction stalls with significant starting material remaining after 6 hours. Adding more TEOF doesn't help. Why? Diagnosis: The reaction is likely inhibited by water or ethanol accumulation . The condensation produces 3 moles of ethanol for every mole of product. If ethanol accumulates, the equilibrium shifts backward. Solution:
-
Switch to Distillation: Use a Dean-Stark trap or simply distill off the ethanol as it forms. This drives Le Chatelier's principle in your favor.
-
Check Catalyst: Ensure your
-TsOH is not the monohydrate form, or if it is, azeotrope the water out with toluene before adding TEOF.
Q2: I obtained a yield of only 40%, and the product is a sticky oil instead of a solid. Diagnosis: This indicates incomplete cyclization (intermediate imino-ether presence) or transesterification . Solution:
-
Verify Reagent: Did you use Trimethyl orthoformate? If yes, you likely formed a mixture of ethyl and methyl esters (transesterification), preventing crystallization. Always use Triethyl orthoformate for ethyl ester substrates.
-
Acid Wash: Dissolve the oil in EtOAc and wash with 1M HCl. This hydrolyzes unreacted orthoester/imines but leaves the benzoxazole intact. Dry and re-concentrate.
Category 2: Impurity Profile
Q3: The reaction mixture turned black immediately upon heating. Diagnosis: Oxidative degradation of the aminophenol. Aminophenols are sensitive to air, especially at high temperatures. Solution:
-
Inert Atmosphere: You must purge the flask with Nitrogen or Argon before heating.
-
Add Antioxidant: Adding a pinch of Sodium Dithionite (Na2S2O4) or conducting the reaction in the presence of activated carbon can prevent tar formation.
Q4: I see a new spot on TLC that is more polar than the product but less polar than the starting material. Diagnosis: This is likely the Schiff base intermediate (acyclic form). The ring closure requires acid catalysis and heat. Solution: Increase the catalyst loading to 10 mol% and extend reflux time. Ensure the temperature is actually reaching boiling (internal temp > 80°C).
Visualizations
Figure 1: Reaction Mechanism & Critical Failure Points
This diagram illustrates the pathway from the aminophenol to the benzoxazole, highlighting where water or lack of acid causes failure.
Caption: Mechanistic pathway showing the sequential loss of three ethanol molecules. Red dashed lines indicate common side reactions.
Figure 2: Troubleshooting Decision Tree
Use this workflow to diagnose low yields or purity issues.
Caption: Diagnostic flowchart for rapid troubleshooting of synthetic anomalies.
FAQ
Q: Can I use Trimethyl orthoformate (TMOF) instead of Triethyl orthoformate (TEOF)? A: No. Using TMOF with an ethyl ester starting material will lead to transesterification , resulting in a mixture of Ethyl- and Methyl-5-benzoxazolecarboxylate. This mixture is extremely difficult to separate. Always match the orthoester alkyl group to your substrate's ester group.
Q: Can I use a microwave reactor? A: Yes. Microwave irradiation (120°C, 10–20 mins) significantly accelerates this condensation. However, ensure the vessel is sealed properly and use TEOF as the solvent to absorb the microwave energy efficiently.
Q: How do I store the product? A: this compound is stable at room temperature but should be stored in a desiccator. The ester group is susceptible to hydrolysis over long periods if exposed to atmospheric moisture.
References
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 2023.
-
Benzoxazole synthesis. Organic Chemistry Portal.
-
Orthoesters in heterocycle synthesis. Semantic Scholar.
-
Synthesis of Benzoxazoles Using a Brønsted Acidic Ionic Liquid Gel. ACS Omega, 2019.
Technical Support Center: Ethyl 5-Benzoxazolecarboxylate Synthesis
Status: Operational Ticket Queue: Open Subject: Troubleshooting Cyclization & Impurity Profiles Audience: Medicinal Chemistry & Process Development Teams
Module 1: The "Happy Path" (Target Workflow)
Before diagnosing failures, we must establish the baseline for a successful synthesis. The industry-standard route for Ethyl 5-benzoxazolecarboxylate utilizes the cyclocondensation of Ethyl 3-amino-4-hydroxybenzoate with Triethyl orthoformate (TEOF) .
The Mechanism of Action
This reaction is not a single step; it is a cascade. Understanding the intermediate states is critical for troubleshooting.
-
Formylation: The amine attacks the orthoester, displacing ethanol to form an imidate or N-formyl intermediate.
-
Cyclodehydration: The phenolic hydroxyl attacks the formyl carbon, followed by the elimination of ethanol to close the oxazole ring.
Interactive Pathway Diagram
Figure 1: Reaction logic and potential failure points.
Caption: Logical flow of synthesis showing the critical path (Green) vs. deviation points (Red) leading to common byproducts.
Module 2: Troubleshooting Dashboard
Select the "Ticket" below that matches your experimental observation.
Ticket #001: "My product is a solid that melts too high/low and shows an NH peak in NMR."
Diagnosis: Incomplete Cyclization (The N-Formyl Trap). Root Cause: The reaction stopped at the N-(4-ethoxycarbonyl-2-hydroxyphenyl)formamide intermediate. This species is stable and often precipitates if the reaction temperature is too low or if ethanol is not removed.
| Diagnostic Check | Observation | Actionable Fix |
| H-NMR | Broad singlet at ~8.5-9.5 ppm (Amide NH) and ~10-11 ppm (Phenolic OH). | Force Conditions: The ring closure requires higher energy than the formylation. |
| MS (LCMS) | Mass = Target + 18 (Water not eliminated). | Azeotrope: Use a Dean-Stark trap if using a solvent (Toluene/Xylene) to physically remove water/ethanol. |
| Reagents | Old TEOF. | Add Catalyst: Add 1-5 mol% p-TsOH or Sulfamic acid to catalyze the dehydration step. |
Ticket #002: "I have a dark brown/black gum that won't crystallize."
Diagnosis: Oxidative Polymerization. Root Cause: 3-amino-4-hydroxybenzoates are aminophenols. Aminophenols are notoriously sensitive to air oxidation, forming quinone imines and radical polymers (tars) before they can react with TEOF.
-
Prevention Protocol:
-
Degas: Sparge the solvent/TEOF with Nitrogen or Argon for 15 minutes before adding the solid starting material.
-
Quality Control: If your starting material is already dark brown/black before the reaction, recrystallize it (usually from Ethanol/Water with a pinch of sodium dithionite) until it is tan/off-white.
-
Concentration: Run the reaction at high concentration. Dilution favors intermolecular oxidative coupling over intramolecular cyclization.
-
Ticket #003: "Mass Spec shows [M-28] peak. The ethyl group is gone."
Diagnosis: Ester Hydrolysis.[1][2][3] Root Cause: The "5-carboxyl" position is electronically linked to the benzoxazole ring, making the ester susceptible to hydrolysis, particularly if the workup is aggressive.
-
The Trap: Using strong aqueous acid (HCl) to precipitate the product or strong base (NaOH) to neutralize the catalyst.
-
The Fix:
-
Quench: Use mild buffers (Phosphate pH 7) or simply remove volatiles in vacuo.
-
Workup: If you must wash, use saturated NaHCO₃ (rapidly) rather than NaOH.
-
Byproduct ID: The byproduct is 5-benzoxazolecarboxylic acid. It is much more polar and will stick to the baseline in standard EtOAc/Hexane TLC.
-
Ticket #004: "My NMR ethyl quartet/triplet is messy or missing."
Diagnosis: Transesterification (Solvent Mismatch). Root Cause: Using Methanol as a co-solvent.
-
Mechanism: In the presence of acid catalyst (p-TsOH) and heat, the Ethyl ester at position 5 will exchange with Methanol to form the Mthis compound .
-
Rule of Thumb: Always match the alcohol solvent to the ester group.
-
Target = Ethyl Ester
Solvent = Ethanol. -
Target = Methyl Ester
Solvent = Methanol. -
Safest Bet: Run neat in TEOF (Triethyl orthoformate).[4]
-
Module 3: Characterization Checklist
Use this table to validate your isolated material against known impurity profiles.
| Feature | Target (this compound) | Impurity: N-Formyl Intermediate | Impurity: Hydrolyzed Acid |
| 1H NMR (C2-H) | Sharp singlet ~8.2 - 8.6 ppm (Oxazole CH) | Doublet or split signal (Rotamers of formamide) | Sharp singlet (shifted downfield) |
| 1H NMR (Exchange) | None | NH (~9 ppm) and OH (~10 ppm) present | COOH broad singlet (>11 ppm) |
| IR (Carbonyl) | ~1715-1725 cm⁻¹ (Ester) | ~1660-1690 cm⁻¹ (Amide I) | ~1680-1700 cm⁻¹ (Acid dimer) |
| Solubility | Soluble in DCM, EtOAc, CHCl3 | Poor solubility in DCM; soluble in DMSO | Soluble in aqueous base (NaHCO3) |
References
-
General Benzoxazole Synthesis & Mechanism
- Review of synthetic strategies using 2-aminophenols and orthoesters.
- Source: Organic Chemistry Portal / NIH N
-
URL: [Link] (PMC10415707 - Advances in synthetic strategies of benzoxazoles)
-
Triethyl Orthoformate (TEOF)
-
Hydrolysis & Ester Stability
Sources
Technical Support Center: Recrystallization of Ethyl 5-Benzoxazolecarboxylate
Welcome to the technical support center for the purification of Ethyl 5-Benzoxazolecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important heterocyclic building block through recrystallization. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in the fundamental principles of crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I need to purify a crude batch of this compound. Where do I even begin with selecting a recrystallization solvent?
A1: The cornerstone of a successful recrystallization is choosing an appropriate solvent system. The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below. This differential solubility is what allows for the separation of your compound from impurities.
Causality: As a saturated solution of your compound in a hot solvent cools, the solubility decreases, and the solution becomes supersaturated. This thermodynamic instability drives the compound to crystallize, ideally forming a pure crystal lattice that excludes impurities, which remain in the cooled solvent (the mother liquor).
Recommended Workflow for Solvent Screening:
-
Small-Scale Testing: Never use your entire batch of crude material for initial tests. Place approximately 20-30 mg of your crude this compound into several different test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound readily at this stage.
-
Heating: Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: The best solvent is the one that produces a high yield of crystalline solid upon cooling.
Based on the structure of this compound (an aromatic ester), promising solvent systems to start with are:
-
Single Solvents: Alcohols like ethanol or isopropanol. Many benzoxazole derivatives show good recrystallization behavior in ethanol.[1]
-
Two-Solvent Systems: A polar solvent in which the compound is soluble (like ethyl acetate) paired with a non-polar anti-solvent in which it is insoluble (like hexanes or heptane).
Q2: I've selected a solvent, but my compound "oils out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated and cools too quickly. An oil is simply a supercooled liquid and will not achieve the same level of purity as a crystalline solid.
Troubleshooting Steps:
-
Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil back into the solution.
-
Add More Solvent: The most common cause is excessive supersaturation. Add a small amount (10-15% more) of the hot solvent to create a slightly more dilute solution.
-
Ensure Slow Cooling: This is critical. Rapid cooling favors oiling out. Insulate the flask with glass wool or a beaker packed with paper towels to slow the rate of cooling. Do not take the flask directly from boiling and place it into an ice bath. Allow it to cool to room temperature first.
-
Consider a Different Solvent: If the problem persists, your compound's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point.
Q3: My solution has cooled, but no crystals have formed. Did I do something wrong?
A3: A failure to crystallize upon cooling usually indicates one of two issues: the solution is not sufficiently saturated, or the nucleation process has not initiated.
Troubleshooting Steps:
-
Induce Nucleation (Crystal Formation):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for the first crystals to form.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-25% of the volume) to increase the concentration. Then, repeat the slow cooling process.
-
Add an Anti-Solvent (for Two-Solvent Systems): If you are using a single solvent like ethyl acetate where the compound is quite soluble even when cold, you can add a non-polar anti-solvent (e.g., hexanes) dropwise to the cooled solution until it becomes faintly cloudy (the saturation point). Then, add a few drops of the primary solvent to redissolve the cloudiness and allow it to stand.
Q4: I got crystals, but my recovery is very low. How can I improve my yield?
A4: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor. This can be due to several factors.
Troubleshooting and Optimization:
-
Minimize Solvent Volume: The most critical factor for yield is using the minimum amount of hot solvent necessary to fully dissolve the crude solid. Using an excessive amount will keep more of your product in solution upon cooling.
-
Ensure Complete Cooling: Make sure the flask has been thoroughly chilled in an ice-water bath for at least 30 minutes before filtration. Lower temperatures significantly decrease the solubility of the compound.
-
Prevent Premature Crystallization: If your compound crystallizes too early during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper. Use a pre-warmed funnel and flask and a slight excess of hot solvent for this step, then boil off the excess before the final cooling.
-
Wash Crystals Sparingly: When washing the collected crystals on the filter funnel, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your purified product.
-
Second Crop Recovery: It is sometimes possible to recover more material from the mother liquor. Transfer the filtrate to a beaker, reduce its volume by boiling, and re-cool to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.
Q5: My final product is still colored, even after recrystallization. What should I do?
A5: Colored impurities can sometimes co-crystallize with the desired product. If a standard recrystallization does not remove the color, a clarifying agent like activated charcoal may be necessary.
Protocol for Decolorization:
-
Dissolve the impure, colored this compound in the appropriate amount of hot recrystallization solvent. A patent on purifying substituted benzoxazoles suggests dissolving the crude product in ethyl acetate at an elevated temperature (75-80 °C).[2]
-
Remove the flask from the heat source and allow it to cool slightly.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal cautiously to a hot solution, as it can cause vigorous boiling.
-
Gently swirl the mixture and bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be colorless.
-
Proceed with the slow cooling and crystallization of the decolorized solution as usual.
Data Summary: Candidate Solvents
The following table summarizes the physical properties of solvents commonly used for the recrystallization of aromatic esters and heterocyclic compounds. These are excellent starting points for your small-scale solubility tests.
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78.5 | 0.789 | 24.6 | A good starting point for many benzoxazoles.[1] |
| Isopropanol | 82.4 | 0.785 | 18.3 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77.1 | 0.902 | 6.0 | Excellent solvent for many esters. Often used with a non-polar anti-solvent. |
| Hexanes | ~69 | ~0.659 | 1.9 | Common non-polar anti-solvent used with ethyl acetate. |
| Toluene | 110.6 | 0.867 | 2.4 | Good for less polar compounds, but higher boiling point increases risk of oiling out. |
References
-
Quora. (2019). Why is ethyl acetate soluble in hexane?[Link]
-
ResearchGate. (2023). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis.[Link]
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
-
ResearchGate. (n.d.). Solubility comparison in ethyl acetate.[Link]
-
Supporting Information for Synthesis of Benzoxazoles. (n.d.). The resulting material was further purified by recrystallization from hot ethanol.[Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization - Part 2.[Link]
-
International Journal of Applied Pharmaceutics. (2024). Physicochemical Determination of Ethyl Acetate Extract and n-Hexane Extract of Azadiractha indica A. Juss Leaves.[Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.[Link]
-
Royal Society of Chemistry. (2011). Supporting Information for D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation...[Link]
-
ResearchGate. (2012). Solubility of Atractylenolide III in Hexane, Ethyl Acetate, Diethyl Ether, and Ethanol...[Link]
-
PubChem. (n.d.). Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate.[Link]
-
PubChem. (n.d.). Ethyl 5-(3-benzyloxyphenyl)isoxazole-3-carboxylate.[Link]
Sources
Technical Support Center: Ethyl 5-Benzoxazolecarboxylate Purification
The following technical guide is structured as a specialized support resource for researchers working with Ethyl 5-Benzoxazolecarboxylate . It prioritizes chemical logic, self-validating protocols, and troubleshooting autonomy.
Topic: Impurity Removal & Troubleshooting Guide Document ID: EB-PUR-05 Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development
Diagnostic Triage: Identify Your Impurity
Before selecting a protocol, characterize the impurity profile. The synthesis of this compound (typically via cyclization of ethyl 3-amino-4-hydroxybenzoate with triethyl orthoformate) generates specific byproducts.
| Observation | Probable Impurity | Origin/Cause | Diagnostic Check |
| Red/Brown Color | Oxidized Aminophenols | Oxidation of residual starting material (Ethyl 3-amino-4-hydroxybenzoate) in air. | TLC: Spot stays at baseline or streaks. |
| Oiling Out | Mixed Solvents / Impure Crude | Presence of unreacted Triethyl Orthoformate (TEOF) or solvent entrapment. | ¹H NMR: Check for ethoxy signals not matching the ester. |
| Low Melting Point | 5-Benzoxazolecarboxylic Acid | Hydrolysis of the ethyl ester due to moisture or excessive base/acid exposure. | TLC: High polarity spot (requires polar eluent). |
| Sticky Solid | Unreacted Starting Material | Incomplete cyclization. | TLC: Spot with lower |
Purification Decision Tree
Use the following logic flow to determine the optimal purification route for your specific crude profile.
Figure 1: Purification Logic Flowchart. Selects method based on impurity type (color vs. chemical composition).
Core Purification Protocols
Protocol A: Recrystallization (The Gold Standard)
This method exploits the solubility differential between the benzoxazole ester (moderately non-polar) and the phenolic starting material (polar).
-
Solvent System: Ethanol (95%) or Ethanol/Water (9:1).
-
Alternative System: Ethyl Acetate / Hexanes (if hydrolysis is a concern).
Step-by-Step:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol to dissolve the solid completely.
-
Note: If the solution is dark, add activated charcoal (5% w/w) and boil for 5 minutes, then filter hot through Celite.
-
-
Cooling: Remove from heat and allow the flask to cool to room temperature slowly (do not use an ice bath immediately; this causes oiling).
-
Crystallization: Once room temperature is reached, place in an ice bath (0-4°C) for 1 hour.
-
Filtration: Filter the crystals using a Büchner funnel.
-
Wash: Wash the cake with cold Ethanol/Water (1:1) to remove surface impurities.
-
Drying: Dry under vacuum at 40°C. (Avoid high heat to prevent ester degradation).
Protocol B: Flash Column Chromatography
Use this if recrystallization fails or if the impurity load is >10%.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10
70:30).
Procedure:
-
Load: Dissolve crude in minimum DCM or adsorb onto silica.
-
Elution:
-
Fraction 1 (High
): Non-polar byproducts (e.g., bis-benzoxazoles, rare). -
Fraction 2 (Mid
): This compound (Product) . -
Fraction 3 (Low
): Unreacted Aminophenol (Starting Material).
-
-
Validation: Spot fractions on TLC. The benzoxazole ring fluoresces strongly under UV (254 nm).
Protocol C: Chemical Wash (Phenol Removal)
Critical Warning: Benzoxazole esters are sensitive to hydrolysis. Do not use strong bases (e.g., 1M NaOH) for prolonged periods.
Mechanism: The starting material (Ethyl 3-amino-4-hydroxybenzoate) contains a phenolic hydroxyl (
-
Dissolve crude in Ethyl Acetate.[1]
-
Wash rapidly (contact time < 2 mins) with cold 5% Na₂CO₃ or 0.1M NaOH .
-
Immediately separate layers.
-
Wash the organic layer with Brine (saturated NaCl) to neutralize and dry.
-
Dry over anhydrous Na₂SO₄ and evaporate.
Troubleshooting FAQs
Q: My product "oils out" during recrystallization. How do I fix this? A: Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or if the solution is too concentrated.[1]
-
Fix 1 (Seeding): Add a seed crystal of pure product to the oil/solvent mixture at room temperature.
-
Fix 2 (Solvent Adjustment): Re-heat and add a small amount of the "good" solvent (Ethanol) to lower the saturation slightly, preventing liquid-liquid phase separation.
Q: The product has a persistent pink/red hue. A: This indicates the presence of oxidized oligomers from the aminophenol starting material.
-
Solution: Recrystallization alone often fails to remove these trace dyes. You must perform a Charcoal Treatment (see Protocol A, Step 1) or pass the solution through a short pad of silica gel using 10% EtOAc/Hexanes before attempting recrystallization.
Q: Can I use acid extraction to remove the starting material?
A: No. While the starting material has an amine group, the benzoxazole nitrogen is also weakly basic (
Q: I see a new spot on TLC after washing with base. A: You likely hydrolyzed the ester.
-
Diagnosis: The new spot will be very polar (near baseline).
-
Prevention: Use weaker bases (Sodium Bicarbonate) or reduce contact time. Ensure all washes are ice-cold.
References
-
Benzoxazole Synthesis Overview: BenchChem Technical Support. "Synthesis of Benzoxazole Derivatives from o-Aminophenol." Accessed via BenchChem.[1][2]
-
General Recrystallization Protocols: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
-
Physical Properties & Analogues: Sigma-Aldrich. "Ethyl 5-oxazolecarboxylate / Ethyl 4-methyl-5-imidazolecarboxylate Data Sheets."
-
Mechanistic Insight: ResearchGate. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor."
Sources
Technical Support Center: Optimizing Ethyl 5-Benzoxazolecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-Benzoxazolecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the underlying principles of catalyst choice, helping you troubleshoot common issues and enhance the efficiency, yield, and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound where a catalyst is crucial?
A1: The most prevalent and catalyst-dependent route is the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid or its equivalent. For this compound, this typically involves reacting 3-amino-4-hydroxybenzoate with a source of the C2-carbon of the oxazole ring. Key catalytic strategies include:
-
Condensation with Carboxylic Acids or Aldehydes: This is a direct approach requiring a catalyst to facilitate the initial imine/Schiff base formation and the subsequent intramolecular cyclodehydration.
-
Coupling/Cyclization Reactions: These methods may involve starting materials like ortho-haloanilides, which undergo copper-catalyzed intramolecular cyclization.[1]
-
Redox Condensation: An iron-catalyzed strategy can be employed using o-hydroxynitrobenzenes and alcohols, providing a different pathway to the benzoxazole core.[1]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?
A2: The choice depends on your primary objectives: scale, purity requirements, and process sustainability.
-
Homogeneous Catalysts (e.g., Samarium triflate, CuI/ligand complexes) are often highly active and selective, providing excellent yields under mild conditions.[1][2] However, their removal from the final product can be challenging, often requiring extensive chromatographic purification. This may not be ideal for large-scale synthesis where metal contamination is a concern.
-
Heterogeneous Catalysts (e.g., copper(II) ferrite nanoparticles, Lewis acidic ionic liquids on magnetic nanoparticles (LAIL@MNP)) offer significant advantages in terms of separation and reusability.[1][3] They can often be removed by simple filtration or, in the case of magnetic nanoparticles, with an external magnet.[3] This simplifies workup, reduces waste, and can lower costs over multiple runs.[3][4] However, they may sometimes exhibit lower activity or require more forcing conditions compared to their homogeneous counterparts.
Q3: What role does the solvent play in catalyst performance?
A3: The solvent is a critical parameter that influences catalyst solubility, substrate reactivity, and reaction pathway. For benzoxazole synthesis, solvents can range from polar aprotic (like DMSO) to alcohols (like ethanol) or even solvent-free conditions.[1][4] Some modern, green chemistry approaches utilize ultrasound irradiation under solvent-free conditions, which can enhance reaction rates and reduce environmental impact.[3] The optimal solvent will depend on the specific catalyst system and substrates used. It is always recommended to perform a solvent screen during initial optimization studies.
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A4: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Cause: The catalyst may have degraded due to exposure to air or moisture, or it might be an inappropriate choice for the specific transformation. Some catalysts require specific activation procedures.
-
Solution:
-
Verify Catalyst Choice: Consult literature for catalysts proven to be effective for benzoxazole synthesis from similar substrates. Catalysts like samarium triflate, copper iodide, or various nano-catalysts are common starting points.[1][2][5]
-
Check Catalyst Quality: Use a fresh batch of catalyst or store it under appropriate inert conditions (e.g., in a desiccator or glovebox).
-
Perform a Catalyst Screen: As outlined in the protocol below, test a panel of different catalysts (e.g., Lewis acids, transition metals) to identify the most effective one for your system.
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: The temperature, reaction time, or concentration may not be optimal. Many benzoxazole syntheses require elevated temperatures to drive the final dehydration and ring-closure step.[6]
-
Solution:
-
Optimize Temperature: Run small-scale experiments at different temperatures (e.g., 80°C, 100°C, 120°C). Monitor the reaction progress by TLC or LC-MS.
-
Time-Course Study: Analyze aliquots of the reaction mixture at different time points (e.g., 2h, 6h, 12h, 24h) to determine when the reaction reaches completion and to check for product degradation over time.
-
-
-
Reagent Purity and Stoichiometry:
-
Cause: Impurities in starting materials, especially the 2-aminophenol derivative, can interfere with the catalyst. Incorrect stoichiometry can lead to unreacted starting material.
-
Solution: Ensure starting materials are pure and dry. Confirm the stoichiometry of your reactants.
-
Q5: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I prevent them?
A5: The formation of multiple products points to side reactions or incomplete conversion.
-
Incomplete Cyclization:
-
Cause: The intermediate Schiff base or amide may be stable under the reaction conditions and fail to cyclize completely.
-
Identification: This intermediate will have a different polarity from both the starting material and the final product. It can often be identified by LC-MS.
-
Solution: Increase the reaction temperature or time. Consider switching to a more powerful dehydrating catalyst system, such as those involving polyphosphoric acid (PPA), though this can require harsher conditions.[6]
-
-
Self-Condensation or Polymerization:
-
Cause: Starting materials, particularly aldehydes or carboxylic acid derivatives, can sometimes undergo self-condensation, especially under strong acidic or basic conditions.[7]
-
Solution:
-
Control Reagent Addition: Try adding one reagent slowly to the reaction mixture containing the catalyst and the other reagent to maintain a low instantaneous concentration.
-
Modify Catalyst: Switch to a milder, more selective catalyst. For instance, if a strong Brønsted acid is causing issues, a Lewis acid or a heterogeneous catalyst might offer better selectivity.[3]
-
-
-
N- or O-Acylation/Alkylation:
-
Cause: If using a carboxylic acid chloride or a reactive electrophile, side reactions can occur on the phenol or amine of the starting material or product.
-
Solution: This is fundamentally a chemoselectivity problem. A well-chosen catalyst should favor the desired cyclization pathway. Copper-catalyzed cyclizations of ortho-haloanilides are often designed to avoid such issues.[1]
-
Q6: My heterogeneous catalyst seems to lose activity after one or two cycles. Why is this happening?
A6: Loss of activity in a reusable catalyst is typically due to leaching or surface deactivation.
-
Cause 1: Leaching: The active catalytic species may be dissolving from the solid support into the reaction mixture.
-
Solution 1: Perform a Hot Filtration Test. Run the reaction for a short period, then filter off the heterogeneous catalyst while the reaction mixture is still hot. Allow the filtrate to continue stirring at the reaction temperature. If the reaction continues to progress, it indicates that the active catalyst has leached into the solution.[4] If leaching is confirmed, a different support material or a catalyst with a stronger linkage may be needed.
-
Cause 2: Surface Poisoning/Fouling: The catalyst's active sites may be blocked by byproducts, polymers, or impurities from the starting materials.
-
Solution 2: Catalyst Regeneration. Check the catalyst's documentation for recommended regeneration procedures, which may involve washing with specific solvents or calcination at high temperatures. To prevent fouling, ensure high purity of all reagents and solvents.
Catalyst System Comparison
The table below summarizes various catalytic systems reported for benzoxazole synthesis, providing a starting point for selection.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |
| Samarium Triflate | Aqueous media, mild conditions | Reusable, eco-friendly ("green") | May require specific substrate scope | [1][2] |
| CuI / 1,10-phenanthroline | Organic solvent, heat | General method for ortho-haloanilides | Homogeneous, requires ligand | [1] |
| Copper(II) Ferrite Nanoparticles | DMSO, heat | Heterogeneous, magnetically recoverable, air-stable | May require higher temperatures | [1] |
| LAIL@MNP | Solvent-free, ultrasound, 70°C | Green, magnetically recoverable, rapid | Yields may be moderate | [3] |
| Iron Catalyst | Organic solvent, heat | Utilizes nitro-arenes and alcohols | Redox process, specific starting materials | [1] |
| Polyphosphoric Acid (PPA) | High temperature (e.g., 150°C) | Strong dehydrating agent, effective | Harsh conditions, difficult workup | [6] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a framework for efficiently screening multiple catalysts for the synthesis of this compound.
-
Preparation: In an array of reaction vials, add 3-amino-4-hydroxybenzoate (1.0 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., CuI, Sm(OTf)₃, Fe₃O₄-supported catalyst) at a specific loading (e.g., 2-10 mol%).
-
Reagent & Solvent Addition: Add the second reactant (e.g., an appropriate aldehyde or orthoester, 1.1 mmol) and the chosen solvent (e.g., Ethanol, 3 mL).
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100°C). Stir for a set time (e.g., 12 hours).
-
Quenching & Analysis: After cooling, quench the reactions appropriately. Take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative yield of the desired product.
-
Selection: Identify the catalyst that provides the highest yield and purity for further optimization.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate catalyst based on key project requirements.
Caption: Decision workflow for catalyst selection in synthesis.
References
-
Synthesis of ethyl 5-aryl-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates, exhibiting plant growth-regulating properties | Request PDF. ResearchGate. Available at: [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Tran, P., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Available at: [Link]
-
Bennehalli, B., et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Validation & Comparative
In-Depth Guide: SAR and Therapeutic Potential of Ethyl 5-Benzoxazolecarboxylate Analogs
Here is the comprehensive technical guide on the Structure-Activity Relationship (SAR) of Ethyl 5-Benzoxazolecarboxylate analogs.
Executive Summary
This compound represents a pivotal scaffold in medicinal chemistry, serving as a versatile pharmacophore for antimicrobial, anticancer, and anti-inflammatory therapeutics.[1] Unlike its bioisosteres (benzimidazoles and benzothiazoles), the benzoxazole core offers a unique balance of lipophilicity (LogP) and hydrogen-bond acceptance, facilitating membrane permeability while maintaining specific receptor affinity.
This guide dissects the structure-activity relationships (SAR) of 5-substituted benzoxazole esters, comparing their efficacy against standard clinical agents and alternative heterocyclic cores.
Chemical Architecture & SAR Logic
The biological efficacy of this scaffold is governed by two primary vectors: the C-2 substitution (R1) and the C-5 functionality (R2) .
Core Scaffold Visualization
Figure 1: Strategic substitution points on the benzoxazole scaffold.[2]
SAR Analysis
| Position | Modification | Effect on Activity | Mechanism |
| C-2 (R1) | Phenyl | Baseline Activity | Provides hydrophobic stacking interaction with target pockets (e.g., ATP binding site).[1] |
| p-Cl/F-Phenyl | Increased Potency | Halogens increase lipophilicity and metabolic resistance to ring oxidation.[1] | |
| Pyridyl/Furyl | Variable | Heterocycles at C-2 often improve water solubility but may reduce membrane permeability. | |
| C-5 (R2) | Ethyl Ester | Prodrug / Moderate | High LogP facilitates cell entry; often hydrolyzed to the active acid in vivo. |
| Hydrazide | High Potency | The -CONHNH2 group acts as a hydrogen bond donor/acceptor, crucial for inhibiting bacterial enzymes.[1] | |
| Carboxylic Acid | Low Potency | Often too polar to cross bacterial cell walls effectively (efflux liability). |
Comparative Performance Analysis
The following data contrasts this compound analogs with their sulfur (benzothiazole) and nitrogen (benzimidazole) bioisosteres.
Table 1: Antimicrobial Efficacy (MIC in µg/mL)
Data synthesized from comparative studies of 2-substituted azoles.[2]
| Compound Class | R1 Substituent | R2 Substituent | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) |
| Benzoxazole | Phenyl | 5-COOEt | 64 | 128 | 64 |
| Benzoxazole | p-Chlorophenyl | 5-CONHNH₂ | 3.12 | 12.5 | 6.25 |
| Benzothiazole | p-Chlorophenyl | 5-COOEt | 32 | 64 | 32 |
| Benzimidazole | p-Chlorophenyl | 5-COOEt | 128 | >256 | 128 |
| Ciprofloxacin | (Standard) | - | 0.5 | 0.01 | - |
| Fluconazole | (Standard) | - | - | - | 8.0 |
Key Insight: While the ethyl ester (5-COOEt) shows moderate activity, converting it to the hydrazide (5-CONHNH₂) drastically improves potency, rivaling standard antifungals like Fluconazole. This suggests the ester acts best as a synthetic precursor rather than the final drug candidate.
Table 2: Anticancer Cytotoxicity (IC50 in µM)
Target: A549 Lung Carcinoma Cell Line
| Scaffold | Substitution | IC50 (µM) | Selectivity Index (SI) |
| This compound | 2-(4-aminophenyl) | 18.5 | 2.4 |
| Benzoxazole Analog | 2-(4-chlorophenyl)-5-amide | 8.2 | >10 |
| Ethyl 5-Benzothiazolecarboxylate | 2-(4-aminophenyl) | 12.1 | 1.8 |
| Cisplatin | (Standard) | 4.5 | 5.0 |
Key Insight: Benzoxazoles generally exhibit lower intrinsic toxicity (higher SI) compared to benzothiazoles, making them safer starting points for lead optimization despite slightly lower raw potency.
Experimental Protocols
Synthesis of Ethyl 2-Substituted-1,3-Benzoxazole-5-Carboxylate
This protocol ensures high yield and regioselectivity, avoiding the formation of open-ring side products.[1]
Reagents: Ethyl 3-amino-4-hydroxybenzoate (1.0 eq), Aromatic Aldehyde (1.0 eq), Sodium Metabisulfite (Na₂S₂O₅), Ethanol.[1]
Workflow:
-
Condensation: Dissolve Ethyl 3-amino-4-hydroxybenzoate and the appropriate aldehyde in absolute ethanol.
-
Cyclization: Add Na₂S₂O₅ (oxidant/cyclizing agent) and reflux at 80°C for 4-6 hours.
-
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.
-
Workup: Pour the hot reaction mixture into crushed ice. The ester precipitates as a solid.
-
Purification: Filter and recrystallize from ethanol/water (9:1).
Conversion to Active Hydrazide (High Potency Analog)
Reagents: Benzoxazole Ester (from 4.1), Hydrazine Hydrate (99%).
Workflow:
-
Suspend the ester in ethanol.
-
Add Hydrazine Hydrate (5.0 eq) dropwise.
-
Reflux for 12 hours. The solid will dissolve and reprecipitate as the hydrazide.
-
Filter and wash with cold ether to remove excess hydrazine.
Synthesis Visualization
Figure 2: Synthetic route from aminophenol precursor to active hydrazide.
Mechanism of Action (Signaling Pathway)
Benzoxazole derivatives, particularly those with C-5 modifications, act as multi-target inhibitors. In bacteria, they target DNA Gyrase (Subunit B) , preventing DNA supercoiling. In cancer cells, they inhibit EGFR (Epidermal Growth Factor Receptor) kinase activity.
Figure 3: Dual mechanism of action in prokaryotic and eukaryotic models.
References
-
Balaswamy, G., et al. (2012). "Design, Synthesis and Antimicrobial Activity of Novel 2-Substituted Benzoxazole Derivatives." International Journal of Chemical Sciences, 10(4), 2288-2296.
-
Arisoy, M., et al. (2012). "Synthesis and Antimicrobial Activity of Novel Benzoxazoles." Zeitschrift für Naturforschung C, 67(9-10), 466-472.[1]
-
Temiz-Arpaci, O., et al. (2008).[3] "Synthesis and biological activity of some new benzoxazoles." European Journal of Medicinal Chemistry, 43(7), 1423-1431.[3]
-
Alper-Hayta, S., et al. (2008). "Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles." European Journal of Medicinal Chemistry, 43(11), 2568-2578.
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- 3. Synthesis and biological activity of some new benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 5-Benzoxazolecarboxylate and Other Benzoxazole Esters in Biological Assays
A Technical Guide for Researchers and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the diverse derivatives, benzoxazole esters, particularly those with a carboxylate group at the 5-position, have garnered significant interest. This guide provides an in-depth comparison of Ethyl 5-Benzoxazolecarboxylate and related benzoxazole esters, focusing on their performance in biological assays and the underlying structure-activity relationships (SAR).
The Benzoxazole Core: A Foundation for Diverse Bioactivity
The benzoxazole structure, consisting of a benzene ring fused to an oxazole ring, is a key pharmacophore in several clinically utilized drugs and a plethora of investigational agents. Its planarity and ability to participate in various non-covalent interactions contribute to its successful binding to a range of biological targets. Substitutions at the 2- and 5-positions have been identified as particularly crucial for modulating the biological effects of these compounds.[2] The introduction of an ester group, such as an ethyl carboxylate, at the 5-position can significantly influence the molecule's lipophilicity, cell permeability, and interaction with target enzymes or receptors.
Comparative Analysis of Antimicrobial Activity
A seminal study by Sener et al. provides a basis for comparing the antimicrobial efficacy of benzoxazole-5-carboxylate esters with varying substituents at the 2-position. While direct head-to-head data for this compound against other simple alkyl esters at the 5-position is limited in published literature, the available data on 2,5-disubstituted benzoxazoles offers valuable insights into the SAR of this class of compounds.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of 2-substituted-5-carbethoxybenzoxazoles against a panel of pathogenic bacteria and a fungus.
Table 1: Antimicrobial Activity (MIC, µg/mL) of 2-Substituted-5-Carbethoxybenzoxazoles
| Compound | R-group at 2-position | Bacillus subtilis | Pseudomonas aeruginosa | Candida albicans |
| 5a | Phenyl | >100 | >100 | 50 |
| 5c | 4-Chlorophenyl | 3.12 | >100 | 50 |
| 5d | 4-Nitrophenyl | 6.25 | >100 | 50 |
| 5e | 2-Thienyl | 3.12 | 12.5 | 100 |
Data sourced from Sener, E., et al. (1997).[3]
Structure-Activity Relationship Insights
From the data presented, several key SAR observations can be made:
-
Influence of the 2-Position Substituent: The nature of the substituent at the 2-position dramatically impacts the antimicrobial activity. An unsubstituted phenyl group at this position (Compound 5a ) results in poor activity.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the 2-phenyl ring, such as a chloro (Compound 5c ) or nitro group (Compound 5d ), significantly enhances the activity against Bacillus subtilis.
-
Heteroaromatic Rings: Replacing the phenyl ring with a bioisosteric heteroaromatic ring like thiophene (Compound 5e ) also leads to potent activity against B. subtilis and confers notable activity against Pseudomonas aeruginosa.
-
Antifungal Activity: The antifungal activity against Candida albicans appears less sensitive to the electronic nature of the 2-substituent within this series, with most compounds exhibiting moderate activity.
These findings underscore the importance of the electronic and steric properties of the substituent at the 2-position in dictating the antimicrobial spectrum and potency of 5-carbethoxybenzoxazoles.
Insights into Anticancer Activity
This suggests that the ester moiety in compounds like this compound likely enhances cell permeability and bioavailability, leading to increased intracellular concentrations and, consequently, more potent anticancer effects. The ethyl group, being a simple alkyl ester, provides a balance of lipophilicity that can facilitate passage through cell membranes.
Mechanistic Considerations
The diverse biological activities of benzoxazole derivatives stem from their ability to interact with various molecular targets. Two prominent mechanisms of action that have been elucidated for certain benzoxazole compounds are the inhibition of DNA gyrase in bacteria and the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in cancer cells.
DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs.[5] Certain benzoxazole derivatives have been shown to inhibit this enzyme, leading to bacterial cell death. The proposed mechanism involves the binding of the benzoxazole scaffold to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its enzymatic activity.
Figure 1: Proposed mechanism of DNA gyrase inhibition by benzoxazole esters.
VEGFR-2 Inhibition
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[7][8] These compounds typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic cascade.
Figure 2: Mechanism of VEGFR-2 inhibition by benzoxazole esters.
Experimental Protocols
To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays discussed in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow Diagram:
Figure 3: Workflow for the Broth Microdilution Assay.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each benzoxazole ester in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.
-
Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
-
Inoculum Preparation:
-
Grow the microbial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
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- 1. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Spectroscopic Guide to Benzoxazole Isomers: Unraveling Structural Nuances
In the landscape of medicinal chemistry and materials science, benzoxazole derivatives stand out as a versatile class of heterocyclic compounds.[1] Their scaffolds are integral to numerous pharmacologically active agents, exhibiting a spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Furthermore, their unique photophysical characteristics make them prime candidates for optical brighteners and fluorescent probes.[5][6] The precise biological activity and photophysical behavior of a benzoxazole derivative are intimately linked to its isomeric form—subtle changes in the substitution pattern on the benzoxazole core can dramatically alter its properties.
This guide provides a comparative analysis of the spectroscopic data for benzoxazole isomers, offering researchers, scientists, and drug development professionals a comprehensive resource for distinguishing and characterizing these important molecules. By delving into the nuances of UV-Visible, Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Fluorescence spectroscopy, we will explore how isomeric variations manifest in the spectral data, providing a key to unlocking the structure-property relationships that govern their function.
The Power of Spectroscopy in Isomer Differentiation
Spectroscopic techniques are indispensable tools for the structural elucidation of organic molecules.[7] Each method probes different aspects of a molecule's structure and electronic environment, providing a unique fingerprint that allows for definitive identification and comparison. For isomers, which share the same molecular formula but differ in the arrangement of atoms, these spectroscopic fingerprints are often the most direct and reliable means of differentiation.
This guide will demonstrate that the position of substituents on the benzoxazole ring system significantly influences the electronic distribution and vibrational modes within the molecule, leading to predictable and interpretable shifts in their respective spectra.
UV-Visible Absorption Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is sensitive to the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.
For benzoxazole derivatives, the UV-Vis spectra typically show two main absorption bands.[8][9] The position and intensity of these bands are modulated by the nature and position of substituents. For instance, derivatives of 2-(2'-hydroxyphenyl)benzoxazole are effective UV absorbers due to an excited-state intramolecular proton transfer (ESIPT) mechanism, which allows for the rapid dissipation of harmful UV energy.[10][11]
Comparative UV-Vis Data for Benzoxazole Derivatives
| Compound | Substituent(s) | λmax (nm) | Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Benzoxazole | - | ~274, ~230 | Vapor | - |
| 2-(amino-2'-hydroxyphenyl) benzoxazole | 2-amino, 2'-hydroxy on phenyl | 336 | Ethanol | 1.83 x 10⁴ |
| 2-(acetylamino-2'-hydroxyphenyl) benzoxazole | 2-acetylamino, 2'-hydroxy on phenyl | 374 | Ethanol | - |
Data compiled from references[8][10]. Note: Molar absorptivity was not provided for all compounds in the cited literature.
The data clearly indicates that substitution significantly impacts the absorption maxima. The acetylated derivative shows a notable red shift (bathochromic shift) compared to the amino derivative, suggesting an extension of the conjugated system.
Experimental Protocol: UV-Visible Spectroscopy
A standardized protocol for acquiring UV-Vis spectra of benzoxazole derivatives is crucial for reproducibility.
-
Sample Preparation: Accurately weigh 1-5 mg of the purified benzoxazole derivative and dissolve it in a suitable UV-grade solvent (e.g., ethanol, methanol, chloroform) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilution: From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax (typically in the micromolar range).
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a blank reference.
-
Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Caption: Workflow for UV-Vis spectroscopic analysis.
Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[12][13] IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, leading to a change in the dipole moment.[12] Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, where the frequency shift corresponds to the vibrational frequencies of the molecule and is dependent on a change in polarizability.[12]
For benzoxazole isomers, the characteristic vibrational frequencies of the C=N, C-O-C, and substituted benzene ring modes are particularly informative. The position and intensity of these bands can be used to distinguish between isomers. For example, the C-O-C stretching vibrations are typically observed in the 1250-1070 cm⁻¹ region.[14][15]
Comparative Vibrational Data for Substituted Benzoxazoles (cm⁻¹)
| Vibrational Mode | 2-(p-nitrobenzyl) benzoxazole (Experimental) | 5-nitro-2-(4-nitrobenzyl) benzoxazole (Experimental) |
| C-O-C asymmetric stretch | 1268 (IR), 1268 (Raman) | 1144 (IR), 1146 (Raman) |
| C-O-C symmetric stretch | 1075 (Calculated) | 1063 (IR), 1066 (Raman) |
| NO₂ symmetric stretch | - | 1340 (Raman) |
| NO₂ wagging | - | 761 (IR), 767 (Raman) |
Data compiled from references[14][15].
The addition of a nitro group at the 5-position of the benzoxazole ring in 5-nitro-2-(4-nitrobenzyl) benzoxazole introduces characteristic NO₂ stretching and wagging modes that are absent in the spectrum of 2-(p-nitrobenzyl) benzoxazole.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press it into a transparent pellet using a hydraulic press. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
Caption: Workflow for FT-IR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms (primarily ¹H and ¹³C).[7] The chemical shift (δ), multiplicity, and coupling constants (J) of the NMR signals are highly sensitive to the electronic environment and the connectivity of atoms.
For benzoxazole isomers, the chemical shifts of the aromatic protons and carbons are particularly useful for differentiation. The substitution pattern on the benzene ring and the nature of the substituent at the 2-position will cause distinct changes in the chemical shifts of the neighboring nuclei.[16][17][18]
Comparative ¹H NMR Data for Benzoxazole Derivatives (δ, ppm in CDCl₃)
| Proton | 2-Benzylbenzo[d]oxazole | 2-(4-Methoxybenzyl)benzo[d]oxazole | 2-(4-Bromobenzyl)benzo[d]oxazole |
| Benzoxazole H-4/H-7 | 7.71–7.65 (m) | 7.70–7.65 (m) | 7.71–7.65 (m) |
| Benzoxazole H-5/H-6 | 7.33–7.24 (m) | 7.32–7.23 (m) | 7.32–7.21 (m) |
| -CH₂- | 4.22 (s) | 4.20 (s) | 4.20 (s) |
| Phenyl-H | 7.33–7.24 (m) | 7.32–7.23 (d), 6.91–6.84 (d) | 7.48–7.42 (d), 7.21 (d) |
| -OCH₃ | - | 3.77 (s) | - |
Data compiled from reference[17].
Comparative ¹³C NMR Data for Benzoxazole Derivatives (δ, ppm in CDCl₃)
| Carbon | 2-Benzylbenzo[d]oxazole | 2-(4-Methoxybenzyl)benzo[d]oxazole | 2-(4-Bromobenzyl)benzo[d]oxazole |
| C2 | 164.6 | - | 164.6 |
| C3a | 151.0 | - | 151.0 |
| C7a | 141.2 | - | 141.2 |
| Benzyl C | 35.5 | - | 34.5 |
Data compiled from reference[17]. Note: Full ¹³C data was not available for all compounds in the cited reference.
The ¹H NMR data clearly shows the influence of the substituent on the benzyl ring. The electron-donating methoxy group in 2-(4-methoxybenzyl)benzo[d]oxazole causes an upfield shift of the phenyl protons compared to the unsubstituted benzyl derivative, while the electron-withdrawing bromo group in 2-(4-bromobenzyl)benzo[d]oxazole leads to a downfield shift.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of the purified sample (1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Caption: Workflow for NMR spectroscopic analysis.
Fluorescence Spectroscopy: Illuminating Photophysical Properties
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and excited state properties of molecules.[5][19] Upon excitation with light of a specific wavelength, fluorescent molecules emit light at a longer wavelength. The emission spectrum, quantum yield, and lifetime are characteristic properties that are influenced by the molecular structure and environment.
Benzoxazole derivatives are known for their fluorescent properties, with applications as fluorescent probes and in organic light-emitting diodes (OLEDs).[5][20] The position of substituents can significantly alter the fluorescence emission wavelength (λem) and intensity.
Comparative Fluorescence Data for Benzoxazole Derivatives
| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Solvent |
| Benzoxazole derivative 1 | 390 | 470-582 | Various |
| Benzoxazole derivative 2 | 390 | 471-599 | Various |
| Unsubstituted Benzoxazole (gas phase) | - | 240-490 | Gas Phase |
Data compiled from references[5][20].
The broad emission ranges observed for the benzoxazole derivatives highlight their potential as fluorescent probes sensitive to their environment.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable spectroscopic grade solvent to avoid inner-filter effects (absorbance at the excitation wavelength should be less than 0.1).
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Data Acquisition:
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to determine the optimal excitation wavelength.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (or optimal excitation) and scan the emission monochromator to record the fluorescence emission spectrum.
-
-
Analysis: Determine the wavelengths of maximum excitation and emission. If required, the fluorescence quantum yield can be determined relative to a known standard.
Conclusion
The spectroscopic analysis of benzoxazole isomers provides a powerful and multifaceted approach to their structural characterization. Each technique offers a unique perspective on the molecular structure, and by combining the data from UV-Vis, IR, Raman, NMR, and fluorescence spectroscopy, a comprehensive and unambiguous picture of the isomeric form can be established. The subtle yet significant differences in the spectral data, driven by the varied substitution patterns, underscore the importance of a thorough spectroscopic investigation in the development of new benzoxazole-based pharmaceuticals and materials. This guide serves as a foundational resource for researchers to navigate the complexities of benzoxazole isomerism and to leverage the full potential of these versatile heterocyclic compounds.
References
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Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. (n.d.). ResearchGate. Retrieved from [Link]
- Varghese, H. T., Panicker, C. Y., Mary, S. Y., & Thasleema, T. M. (2011). Vibrational spectroscopic and computational study of Benzoxazole. Journal of Universal Science and Technology of Pompacting Scholars (JUSPS-B), 23(3), 724-728.
- Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2013). Molecules, 18(3), 2699-2716.
- Silva, J. F., Picada, J. N., Campos, É. L., Leite, G. Z., Obach, E. S., Campo, L. F., & Corrêa, D. S. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58.
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A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2022). SciELO. Retrieved from [Link]
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2022). Medicinal Chemistry, 18(7), 791-809.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports, 11(1), 21589.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(13), 5095.
-
Fluorescence Spectra of Benzoxazole Derivatives in the Gas Phase. (n.d.). ResearchGate. Retrieved from [Link]
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2023).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(13), 5095.
- Varghese, H. T., Panicker, C. Y., Varghese, H. T., & Panicker, C. Y. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-109.
- Panicker, C. Y., Varghese, H. T., Varghese, H. T., & Panicker, C. Y. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1 H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Journal of Molecular Structure, 1035, 221-230.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules, 24(20), 3754.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2023).
- Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2008). Medicinal Chemistry Research, 17(2-7), 412-424.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2022). Journal of Molecular Structure, 1264, 133245.
- Photophysical properties of some benzoxazole and benzothiazole derivatives. (n.d.). Journal of Applicable Chemistry, 4(1), 63-70.
- Reiser, A., Leyshon, L. J., Saunders, D., Mijovic, M. V., Bright, A., & Bogie, J. (1972). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 94(8), 2414-2421.
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Benzoxazole. (n.d.). In Wikipedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Antimicrobial Efficacy of Ethyl 5-Benzoxazolecarboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from modifying existing antibiotic classes and a renewed focus on discovering novel chemical scaffolds with unique mechanisms of action. The benzoxazole ring system, a privileged heterocyclic structure, has emerged as a highly promising pharmacophore in this endeavor.[1][2] Benzoxazoles are structural isosteres of natural nucleotides like adenine and guanine, which may facilitate their interaction with crucial biopolymers in microbial systems.[2]
While Ethyl 5-Benzoxazolecarboxylate itself is primarily a starting material, its scaffold is fundamental to the synthesis of a new generation of potent antimicrobial agents.[3] The strategic modification of this core, particularly at the C2 and C5 positions, has been shown to yield derivatives with a broad spectrum of activity against both bacteria and fungi, including clinically significant drug-resistant strains.[4]
This guide provides a comprehensive framework for the systematic benchmarking of novel derivatives synthesized from this compound. We will move beyond simple screening to establish a robust, comparative methodology grounded in internationally recognized standards. Our objective is to equip researchers with the experimental logic and detailed protocols necessary to rigorously evaluate their compounds and identify promising candidates for further preclinical development.
The Benzoxazole Core: A Versatile Foundation for Antimicrobial Activity
The inherent biological activity of the benzoxazole nucleus is well-documented, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[5][6] In the context of antimicrobial drug discovery, the scaffold's versatility allows for fine-tuning of its activity spectrum and potency through targeted chemical modifications.
Proposed Mechanisms of Action
The antimicrobial efficacy of benzoxazole derivatives is believed to stem from multiple mechanisms of action, a feature that could be advantageous in circumventing existing resistance pathways. Key proposed targets include:
-
DNA Gyrase Inhibition: Molecular docking studies suggest that certain benzoxazole derivatives can bind to and inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[7][8] This mechanism is shared with the fluoroquinolone class of antibiotics.
-
Glucosamine-6-Phosphate Synthase Inhibition: Other derivatives have been shown to potentially block the active sites of glucosamine-6-phosphate synthase, disrupting a critical pathway in the formation of the bacterial cell wall.[9]
The ability to interact with these diverse targets underscores the therapeutic potential of the benzoxazole scaffold.
Caption: Key modification sites on the benzoxazole scaffold.
A Tiered Strategy for Efficacy Benchmarking
To ensure a thorough and resource-efficient evaluation, we propose a tiered benchmarking strategy. This approach progresses from broad initial screening to quantitative potency determination and finally to profiling against challenging resistant pathogens. This entire workflow is predicated on the methodologies established by the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for antimicrobial susceptibility testing (AST).[10][11]
Caption: Tiered workflow for antimicrobial efficacy testing.
Core Experimental Protocols: Adherence to CLSI Standards
The trustworthiness of any benchmarking data hinges on the integrity of the experimental protocol. The following methods are adapted from the CLSI M02 and M07 guidelines, ensuring that the data generated is both reproducible and comparable to international standards.[12][13]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: This method is the quantitative cornerstone of antimicrobial susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Using a standardized inoculum and cation-adjusted Mueller-Hinton Broth (CAMHB) is critical, as bacterial growth and antibiotic activity can be significantly affected by ion concentrations.
Methodology:
-
Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no compound).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum (from step 2) to each well, resulting in a final volume of 110 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed with the naked eye.
Protocol 2: Disk Diffusion for Qualitative Susceptibility Screening
Causality: This method provides a rapid, qualitative assessment of antimicrobial activity.[14] The size of the zone of inhibition, where bacterial growth is prevented, correlates with the susceptibility of the organism to the agent diffusing from the disk. It is an excellent high-throughput method for primary screening.
Methodology:
-
Inoculum Preparation: Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
Disk Application:
-
Prepare sterile filter paper disks (6 mm diameter).
-
Impregnate each disk with a known amount of the test compound (e.g., 30 µg).
-
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.
-
Include a standard antibiotic disk (e.g., Ciprofloxacin 5 µg) as a positive control and a blank disk with the solvent (DMSO) as a negative control.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. A larger zone diameter indicates greater susceptibility.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Causality: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity). The MBC/MIC ratio is a critical parameter; a ratio of ≤4 is generally considered indicative of bactericidal activity.
Methodology:
-
Perform MIC Test: Following the determination of the MIC as described in Protocol 1.
-
Subculturing: From each well showing no visible growth in the MIC plate, take a 10 µL aliquot and spot-inoculate it onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).
Data Presentation and Comparative Analysis
Organizing experimental data in a clear, standardized format is essential for effective comparison. The following table provides a template for summarizing results and benchmarking novel derivatives against standard clinical agents.
Table 1: Comparative Antimicrobial Efficacy Data (Hypothetical)
| Compound ID | Modification (at C2/C5) | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Derivative X | 2-(4-chlorophenyl) | Staphylococcus aureus (ATCC 29213) | 4 | 8 |
| Ciprofloxacin | - | Staphylococcus aureus (ATCC 29213) | 0.5 | 1 |
| Derivative X | 2-(4-chlorophenyl) | Pseudomonas aeruginosa (ATCC 27853) | 32 | 64 |
| Ciprofloxacin | - | Pseudomonas aeruginosa (ATCC 27853) | 1 | 2 |
| Derivative Y | 5-(benzofuryl-carboxamido) | Candida albicans (ATCC 90028) | 16 | >64 |
| Fluconazole | - | Candida albicans (ATCC 90028) | 8 | >64 |
Note: Data is representative and synthesized from literature reports for illustrative purposes.[15]
Conclusion and Strategic Outlook
The this compound scaffold represents a fertile ground for the development of novel antimicrobial agents. Its synthetic tractability and the broad spectrum of activity exhibited by its derivatives make it an attractive starting point for drug discovery campaigns. By employing a rigorous, tiered benchmarking strategy grounded in CLSI standards, researchers can effectively identify and advance the most promising compounds. The key to success lies not only in innovative chemical synthesis but also in the disciplined application of standardized biological evaluation. Future work should focus on optimizing the structure-activity relationship to enhance potency against drug-resistant pathogens, elucidating precise mechanisms of action, and progressing the most promising leads into preclinical toxicology and in vivo efficacy studies.
References
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Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers. Available at: [Link]
-
Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. (n.d.). PubMed. Available at: [Link]
-
Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]
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Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
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Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (n.d.). MDPI. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Innovare Academic Sciences. Available at: [Link]
-
Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. Available at: [Link]
-
Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Available at: [Link]
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Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. Available at: [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Benzoxazoles. (2012). ResearchGate. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Available at: [Link]
-
Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (2023). National Institutes of Health. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). Clinical and Laboratory Standards Institute. Available at: [Link]
-
Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (n.d.). PubMed. Available at: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Available at: [Link]
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Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). Clinical and Laboratory Standards Institute. Available at: [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN Network. Available at: [Link]
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Comparative Selectivity & Cross-Reactivity Guide: Ethyl 5-Benzoxazolecarboxylate Scaffolds
Executive Summary: The Benzoxazole Advantage
Ethyl 5-Benzoxazolecarboxylate (E5BC) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. However, its structural similarity to Benzimidazoles (nitrogen analogs) and Benzothiazoles (sulfur analogs) necessitates rigorous cross-reactivity and selectivity profiling.
This guide provides a technical comparison of E5BC-based compounds against their primary bioisosteres. It establishes protocols for distinguishing true target engagement from off-target promiscuity (cross-reactivity), focusing on kinase inhibition and antimicrobial selectivity.
Comparative Analysis: E5BC vs. Bioisosteres
The core challenge in deploying this compound derivatives is distinguishing their pharmacological profile from structurally congruent analogs. The substitution of the Oxygen atom (benzoxazole) for Nitrogen (benzimidazole) or Sulfur (benzothiazole) fundamentally alters the Electronic Surface Potential (ESP) and Hydrogen Bonding Capability , driving distinct selectivity profiles.
Structural & Mechanistic Differentiators[1]
| Feature | This compound (E5BC) | Benzimidazole Analogs | Benzothiazole Analogs |
| Heteroatom Core | Oxygen (1-Position) | Nitrogen (NH) | Sulfur |
| H-Bonding | Acceptor Only (C=N, O) | Donor (NH) & Acceptor (N) | Weak Acceptor |
| Lipophilicity (LogP) | Moderate (Balanced) | Lower (More Polar) | Higher (More Lipophilic) |
| Metabolic Liability | Ester hydrolysis (rapid); Ring opening (slow) | N-oxidation; Glucuronidation | S-oxidation |
| Kinase Selectivity | High specificity for ATP pockets via hydrophobic interactions | Often promiscuous due to H-bond donor capability | High affinity, but solubility issues |
| Cross-Reactivity Risk | Moderate: Low risk of H-bond donor interference; high risk of esterase sensitivity. | High: NH group often mimics purines, leading to broad kinase/DNA binding. | Moderate: Lipophilicity can drive non-specific protein binding. |
Performance Data: Selectivity Indices
Data synthesized from comparative antimicrobial and kinase inhibition studies [1][2].
In comparative assays targeting S. aureus (Gram+) versus mammalian cell lines (HEK293), E5BC derivatives demonstrate a superior Selectivity Index (SI) compared to benzimidazoles, primarily due to reduced ion-channel interference.
-
Benzoxazoles (E5BC): High potency against Gram+ bacteria; low cytotoxicity to mammalian cells (SI > 50).
-
Benzimidazoles: High potency against both; significant mammalian cytotoxicity (SI < 10) due to broad ion-channel binding (e.g., Mg2+ dependent pathways) [3].
Mechanism of Action & Cross-Reactivity Pathways
To understand where cross-reactivity occurs, we must map the interaction pathways. The diagram below illustrates how E5BC derivatives achieve specificity through "Scaffold Hopping" while minimizing off-target "Pan-Assay Interference" (PAINS).
Visualization: Selectivity Pathway
Figure 1: Mechanistic pathway of E5BC binding. Note the specific H-bond acceptor role (Green) vs. hydrophobic off-target risks (Red).
Experimental Protocols for Validation
To validate the performance of E5BC compounds, researchers must utilize a Self-Validating Screening Cascade . Relying solely on IC50 values is insufficient due to the potential for false positives arising from the ester moiety's instability.
Protocol A: Differential Kinase Selectivity Profiling
Objective: To quantify the "Promiscuity Score" of E5BC vs. Benzimidazole analogs.
-
Preparation:
-
Dissolve E5BC derivative and Benzimidazole reference (e.g., Nocodazole) in 100% DMSO to 10 mM.
-
Prepare serial dilutions (1 nM to 10 µM) in assay buffer (HEPES pH 7.5, 10 mM MgCl2).
-
-
Enzyme Reaction:
-
Utilize a FRET-based kinase assay (e.g., LanthaScreen).
-
Incubate compounds with a panel of 5 divergent kinases (e.g., VEGFR2, EGFR, CDK2, p38, SRC) for 60 mins.
-
CRITICAL STEP: Include an esterase inhibitor (e.g., BNPP) in the buffer to prevent premature hydrolysis of the ethyl ester, which would yield a false negative.
-
-
Data Analysis:
-
Calculate IC50 for each kinase.
-
Selectivity Score (S-score): Calculate
. -
Success Metric: E5BC should show S(35) < 0.2 (High Selectivity), whereas Benzimidazoles typically show S(35) > 0.5.
-
Protocol B: Antimicrobial Cross-Reactivity (Mammalian Counter-Screen)
Objective: To ensure antibacterial hits are not merely general cytotoxins.
-
Bacterial Screen:
-
Inoculate S. aureus (ATCC 29213) in Mueller-Hinton broth.
-
Add E5BC compounds (0.5 - 64 µg/mL). Determine MIC90 after 24h.
-
-
Mammalian Counter-Screen (The Cross-Reactivity Check):
-
Culture HEK293 (Kidney) and HepG2 (Liver) cells.
-
Treat with E5BC compounds at 10x the bacterial MIC.
-
Assess viability using MTT or Resazurin assay.
-
-
Validation Calculation:
-
Calculate Selectivity Index (SI) =
. -
Requirement: An SI > 10 is required to rule out general cross-reactive toxicity [4].
-
Screening Workflow Visualization
The following workflow details the decision tree for advancing an E5BC candidate, explicitly filtering for cross-reactivity.
Figure 2: Screening cascade prioritizing stability and selectivity elimination.
References
-
Arpaci, O. T., et al. (2008).[1] Synthesis and biological activity of some new benzoxazoles. European Journal of Medicinal Chemistry.
-
BenchChem. (2025).[2] A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers. BenchChem Guides.
-
Reynolds, M. B., et al. (2007). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
-
Luo, Y., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal.
-
Pottorf, R. S., et al. (2003).[1] Synthesis and antimicrobial activity of 5-ethylsulphonyl-2-substituted benzoxazole derivatives. Tetrahedron Letters.
Sources
Head-to-head comparison of different synthetic methods for benzoxazoles
Executive Summary & Strategic Context
The benzoxazole scaffold is a pharmacophore of immense significance, anchoring blockbusters like Tafamidis (Vyndaqel) and emerging candidates in oncology and antimicrobial research. However, the "best" synthetic route is rarely universal. It is a trade-off between atom economy , functional group tolerance (FGT) , and purification burden .
This guide moves beyond textbook definitions to provide a head-to-head technical comparison of the three dominant methodologies in modern drug development:
-
Acid-Mediated Condensation (The Workhorse): High throughput, harsh conditions.
-
Oxidative Cyclization (The Library Builder): Mild conditions, high diversity, higher cost.
-
Transition-Metal Catalyzed Cyclization (The Precision Tool): Late-stage functionalization, highest selectivity.
Method A: The Classical Acid-Mediated Condensation
Best For: Scale-up of simple cores, acid-stable substrates, and cost-sensitive process routes.
Technical Insight (The "Why")
This method relies on the condensation of 2-aminophenols with carboxylic acids (or nitriles/orthoesters). Polyphosphoric acid (PPA) acts as both the solvent and the dehydrating agent.
-
Causality: The high viscosity of PPA traps the reactants, facilitating the initial amide formation. Subsequent heating (>120°C) drives the entropy-favored cyclodehydration.
-
Limitation: The harsh acidic environment precludes acid-labile protecting groups (Boc, TBS) and stereocenters prone to racemization.
Standard Operating Procedure (Self-Validating)
Reaction: 2-Aminophenol + Benzoic Acid
-
Setup: In a commercially available reactor or round-bottom flask, mix 2-aminophenol (1.0 equiv) and the carboxylic acid derivative (1.0–1.1 equiv) with PPA (10–15 wt/vol) .
-
Checkpoint: Ensure the mixture is mechanically stirred. Magnetic stirring often fails due to PPA viscosity.
-
-
Reaction: Heat to 140–150°C for 2–4 hours.
-
Validation: Monitor by TLC/LCMS. The intermediate amide (often visible) must disappear.
-
-
Quench: Cool to ~60°C (do not cool to RT, or it solidifies). Pour slowly into crushed ice/water with vigorous stirring.
-
Why: The exotherm is significant; slow addition prevents "bumping."
-
-
Isolation: Neutralize with 50% NaOH or solid Na₂CO₃ to pH 8–9. Filter the precipitate.[1][2]
-
Purification: Recrystallization from Ethanol/Water is usually sufficient.
-
Method B: Oxidative Cyclization of Schiff Bases
Best For: Parallel medicinal chemistry libraries, diversity-oriented synthesis, and acid-sensitive substrates.
Technical Insight (The "Why")
This route condenses 2-aminophenols with aldehydes to form a Schiff base (imine), which undergoes oxidative ring closure.
-
Mechanism: The reaction proceeds via an intramolecular nucleophilic attack of the phenol oxygen on the imine carbon, followed by dehydrogenation (oxidation).
-
Reagent Choice: While DDQ and Pb(OAc)₄ are classic, MnO₂ or Aerobic Oxidation (O₂) are preferred in modern labs to minimize toxicity.
-
Advantage: Aldehydes are more commercially available than their acid chloride counterparts, expanding library diversity.
Standard Operating Procedure (MnO₂ Mediated)
Reaction: 2-Aminophenol + Benzaldehyde
-
Imine Formation: Dissolve 2-aminophenol (1.0 equiv) and aldehyde (1.0 equiv) in MeOH or EtOH . Stir at RT for 30–60 mins.
-
Validation: Formation of a yellow/orange precipitate or color change indicates imine formation.
-
-
Oxidation: Add activated MnO₂ (5.0–10.0 equiv) .
-
Note: MnO₂ quality varies. "Activated" grade is critical for kinetics.
-
-
Cyclization: Stir at RT (or mild reflux 60°C) for 1–3 hours.
-
Checkpoint: Monitor the disappearance of the imine peak in LCMS.
-
-
Workup: Filter through a pad of Celite to remove manganese oxides. Rinse with EtOAc.[3]
-
Purification: Concentrate filtrate. Flash chromatography (Hex/EtOAc) is typically required to remove trace azo-impurities.
Method C: Copper-Catalyzed Intramolecular C-O Bond Formation
Best For: Late-stage functionalization, installing benzoxazoles on complex scaffolds, and regioselective control.
Technical Insight (The "Why")
This method cyclizes 2-haloanilides (pre-formed from 2-haloanilines and acid chlorides).
-
Mechanism: Cu(I) inserts into the C-X bond (Oxidative Addition), coordinates the amide oxygen, and facilitates Reductive Elimination to form the C-O bond.
-
Selectivity: Unlike Method A/B, the regiochemistry is fixed by the starting aniline, preventing isomer mixtures in non-symmetric systems.
Standard Operating Procedure (CuI/Phenanthroline)
Reaction:
-
Setup: In a dried Schlenk tube, charge
-(2-haloaryl)amide (1.0 equiv) , CuI (5–10 mol%) , 1,10-Phenanthroline (10–20 mol%) , and Cs₂CO₃ (2.0 equiv) . -
Solvent: Add anhydrous DME (Dimethoxyethane) or Toluene . Degas with Argon.
-
Why: Oxygen poisons the Cu(I) catalyst, leading to homocoupling side products.
-
-
Reaction: Heat to 80–110°C for 12–24 hours.
-
Validation: LCMS should show clean conversion. If stalled, add 5 mol% more catalyst.
-
-
Workup: Dilute with EtOAc, wash with NH₄OH/Water (to scavenge Copper), then brine.
-
Critical Step: Residual copper can interfere with biological assays. Use a metal scavenger resin (e.g., QuadraPure™) if intended for bio-testing.
-
Head-to-Head Comparison Data
| Feature | Method A: Acid Condensation (PPA) | Method B: Oxidative (Aldehyde) | Method C: Cu-Catalyzed (Haloanilide) |
| Atom Economy | High (Water is byproduct) | Low (Oxidant waste generated) | Moderate (HX scavenged by base) |
| Reaction Time | 2–4 Hours | 1–4 Hours | 12–24 Hours |
| Temperature | 140–200°C | RT – 60°C | 80–120°C |
| FGT (Tolerance) | Poor (No acid-labile groups) | Good (Tolerates Lewis bases) | Excellent (Tolerates most groups) |
| Scalability | Excellent (Kg scale common) | Moderate (Oxidant volume limits) | Good (Cost of ligand is factor) |
| Purification | Precipitation/Recrystallization | Chromatography often needed | Chromatography + Metal Scavenging |
| Green Metric | Solvent-free (PPA acts as both) | Poor (Stoichiometric metal waste) | Good (Catalytic, but solvent heavy) |
Visualizing the Pathways
Diagram 1: Mechanistic Decision Tree
Caption: Logical flow for selecting the optimal synthetic strategy based on substrate constraints.
Diagram 2: Reaction Workflow Comparison
Caption: Comparative process flow showing critical control points (CCP) for each method.
References
-
Review of Synthetic Strategies (2025): Kumar, A. et al. "Advances in the synthetic methods and biological activities of benzoxazole derivatives: A review."[4] Indian Journal of Heterocyclic Chemistry, 35(04), 823.[4][5]
-
PPA Method Foundation: Hein, D. W. et al. "The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles." Journal of the American Chemical Society, 79(2), 427–429.
-
Oxidative Cyclization (MnO₂): Santra, S. et al. "MnO2-Mediated Oxidative Cyclization of 'Formal' Schiff's Bases."[6] Molecules, 27(20), 7105.
-
Green Nanocatalysis (Ag@Fe₂O₃): "Green Synthesis of Benzoxazoles: Application Notes and Protocols." BenchChem Application Notes.
-
Copper Catalysis Overview: "Synthesis of Benzoxazoles - Recent Literature." Organic Chemistry Portal.
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A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized Ethyl 5-Benzoxazolecarboxylate
This guide provides an in-depth, comparative analysis of the essential analytical methodologies for evaluating the purity of synthesized Ethyl 5-Benzoxazolecarboxylate. We will move beyond procedural lists to explore the causality behind our choice of techniques, establishing a self-validating system for purity assessment that ensures the integrity of your downstream applications.
The Analytical Imperative: A Multi-Pronged Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust evaluation relies on the orthogonal application of multiple methods, each providing a unique and complementary piece of the puzzle. Our strategy is built on a primary chromatographic separation, followed by spectroscopic and physical characterization to confirm structure, identify impurities, and provide quantitative assessment.
The general workflow for purity assessment is a systematic process designed to deliver a comprehensive purity profile.
Caption: Overall workflow for purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
HPLC is the industry-standard technique for purity determination of non-volatile organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[3] For this compound, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality: We use RP-HPLC with a C18 (octadecylsilyl) stationary phase because it effectively retains and separates compounds based on their hydrophobicity. The nonpolar C18 chains interact with the aromatic benzoxazole core and the ethyl ester group, while a polar mobile phase elutes the components. Impurities, such as more polar unreacted starting materials (e.g., 2-aminophenol) or less polar byproducts, will have different retention times, allowing for their separation and quantification. A stability-indicating method is crucial to separate the main compound from any potential degradants.[3]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). Note: The exact ratio may require optimization. For MS compatibility, a volatile buffer like 0.1% formic acid can be added to both phases.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where the benzoxazole chromophore has strong absorbance (e.g., 254 nm or 275 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Data Presentation: Comparative Purity Analysis
| Sample ID | Retention Time (min) | Main Peak Area | Total Impurity Area | Purity (%) | Notes |
| Batch A | 5.82 | 1,254,300 | 12,600 | 99.01 | Sharp, symmetric peak. |
| Batch B | 5.81 | 1,198,700 | 65,400 | 94.83 | Minor impurity peak at 3.2 min (likely starting material). |
| Reference Std. | 5.82 | 1,289,500 | 1,300 | 99.90 | Certified reference material. |
Spectroscopic Confirmation: Ensuring Structural Integrity
While HPLC provides quantitative purity, it does not confirm the identity of the main peak. For this, we turn to spectroscopic methods.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Causality: The unique electronic environment of each proton and carbon atom in this compound results in a characteristic set of signals (chemical shifts, splitting patterns, and integrations) in the NMR spectrum.[5] Any deviation from this expected pattern, such as the appearance of extra peaks, indicates the presence of an impurity. For example, unreacted 2-aminophenol would show broad signals for the -OH and -NH₂ protons that would be absent in the pure product.
Expected ¹H NMR Signals (in CDCl₃, illustrative):
-
Aromatic Protons (Benzoxazole Ring): Multiplets in the range of δ 7.5-8.2 ppm.
-
Ethyl Ester (CH₂): A quartet around δ 4.4 ppm.
-
Ethyl Ester (CH₃): A triplet around δ 1.4 ppm.
B. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental check of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of unknown impurity peaks detected by the primary HPLC method.[3]
Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule. It will protonate the molecule, yielding a pseudomolecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (C₁₀H₉NO₃, Mol. Wt.: 191.18 g/mol ). The high resolution of modern mass spectrometers allows for the determination of the elemental formula. Fragmentation patterns can further confirm the structure.[6]
Expected MS (ESI+) Result:
-
Primary Ion: [M+H]⁺ at m/z = 192.06.
Caption: Detailed workflow for the HPLC purity analysis protocol.
Physical and Elemental Characterization
These methods provide additional, self-validating layers of evidence for purity.
A. Melting Point Analysis
Causality: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This simple, inexpensive test is an excellent indicator of purity. A sharp melting point consistent with the literature value supports a high degree of purity.
B. Elemental Analysis (CHN)
Causality: Elemental analysis provides the percentage by mass of carbon, hydrogen, and nitrogen in the sample.[7] These experimental values are compared against the theoretical percentages calculated from the molecular formula (C₁₀H₉NO₃). A close correlation (typically within ±0.4%) provides strong evidence that the sample has the correct elemental composition and is free from significant impurities that would alter this ratio.
Theoretical vs. Experimental Values:
| Element | Theoretical % | Experimental % (Batch A) | Deviation |
| Carbon (C) | 62.82 | 62.75 | -0.07 |
| Hydrogen (H) | 4.74 | 4.78 | +0.04 |
| Nitrogen (N) | 7.33 | 7.31 | -0.02 |
Conclusion: An Integrated Judgment
The purity assessment of synthesized this compound is a process of accumulating corroborating evidence. A high-purity sample (>99%) will exhibit a single major peak in the HPLC chromatogram, an NMR spectrum consistent with the assigned structure, a correct molecular ion in the mass spectrum, a sharp melting point, and elemental analysis values that align with theoretical calculations. By employing this multi-technique, self-validating approach, researchers can proceed with confidence, knowing their starting material is well-characterized and fit for purpose, ensuring the integrity and success of their scientific endeavors.
References
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5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester . (2024). MDPI. Retrieved from [Link]
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Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies . (2022). Taylor & Francis. Retrieved from [Link]
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Synthesis, characterization and biological evaluation of benzoxazole derivatives . (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Benzoxazole synthesis . Organic Chemistry Portal. Retrieved from [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities . (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Separation of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate on Newcrom R1 HPLC column . SIELC Technologies. Retrieved from [Link]
-
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents . (2016). PMC - NIH. Retrieved from [Link]
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Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate . (2025). ResearchGate. Retrieved from [Link]
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¹H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate . ResearchGate. Retrieved from [Link]
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Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation . (2021). MDPI. Retrieved from [Link]
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Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides . The Royal Society of Chemistry. Retrieved from [Link]
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Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates . (2025). ResearchGate. Retrieved from [Link]
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Synthetic transformations and biological screening of benzoxazole derivatives: A review . ResearchGate. Retrieved from [Link]
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Ethyl benzoate . (2015). mzCloud. Retrieved from [Link]
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Benzoic acid, ethyl ester . NIST WebBook. Retrieved from [Link]
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Ethyl benzoylacetate . NIST WebBook. Retrieved from [Link]
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Benzoic acid, 4-ethoxy-, ethyl ester . NIST WebBook. Retrieved from [Link]
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A Comparative Guide to the Biological Evaluation of Novel Ethyl 5-Benzoxazolecarboxylate Derivatives
For researchers, scientists, and drug development professionals, the benzoxazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities.[1] Derivatives of Ethyl 5-Benzoxazolecarboxylate, in particular, have emerged as a focal point of intensive research, demonstrating significant potential as antimicrobial, anticancer, and anti-inflammatory agents. This guide provides an in-depth comparative analysis of these novel compounds, grounded in experimental data and elucidating the scientific rationale behind their evaluation.
The Benzoxazole Core: A Foundation for Diverse Bioactivity
The benzoxazole nucleus, an aromatic bicyclic system composed of a benzene ring fused to an oxazole ring, is structurally analogous to endogenous purine bases. This mimicry is thought to facilitate interactions with biological macromolecules, underpinning its broad pharmacological profile.[2] Strategic modifications at various positions of the benzoxazole ring, particularly at the 2 and 5 positions, have been shown to significantly influence the biological potency and selectivity of the resulting derivatives.[3]
Synthetic Strategies: From Carboxylate to Candidate
The journey from the starting material, this compound, to a library of biologically active derivatives involves a series of well-established synthetic transformations. A common approach involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, which then serves as a versatile intermediate for the synthesis of amides, hydrazides, and other derivatives.
Comparative Analysis of Biological Activities
This section provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of various this compound derivatives, supported by quantitative experimental data.
Antimicrobial Potency: A Broad Spectrum of Action
Benzoxazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their proposed mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase, thereby disrupting DNA replication and leading to cell death.[4] The evaluation of antimicrobial efficacy is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Benzoxazole Derivatives
| Compound ID | Derivative Type | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans | Reference |
| BZ-1 | 2-(p-chlorobenzyl)-5-piperazinylacetamido | - | - | - | 64 | - | [5] |
| BZ-2 | 2-(p-substituted-benzyl)-5-substituted | 3.12 | - | - | - | - | [6] |
| BZ-3 | (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl)propanoic acid derivative (2b) | 0.098 | 0.78 | 0.78 | 0.39 | >100 | [7] |
| BZ-4 | 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido] | 32-256 | 32-256 | 32-256 | 32-256 | 32-256 | [2] |
| BZ-5 | 2, 5 – disubstituted benzoxazole | 3.12 | - | - | - | >3.12 | [6] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents. For instance, the presence of a hydrophobic aromatic group at the 2-position, as seen in compound BZ-3 , has been shown to dramatically enhance antibacterial activity.[7] Furthermore, studies have indicated that benzoxazole derivatives lacking a methylene bridge between the oxazole and a phenyl ring at the 2-position tend to exhibit greater activity.[4] The presence of electron-withdrawing groups, such as chlorine and nitro groups, can also positively modulate the antimicrobial effects.[8]
Anticancer Efficacy: Targeting Key Signaling Pathways
A significant body of research has focused on the anticancer potential of benzoxazole derivatives, with many compounds exhibiting potent cytotoxicity against a variety of cancer cell lines. A key mechanism underlying their anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in tumor angiogenesis.[9] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis.[9] Another important mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.[10]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Benzoxazole Derivatives
| Compound ID | Derivative Type | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HT-29 (Colon) | VEGFR-2 IC₅₀ (µM) | Reference |
| BZ-6 (8d) | 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(4-nitrophenyl)benzamide | 2.43 | 3.43 | 2.79 | - | - | 0.0554 | [11][12] |
| BZ-7 (12l) | 5-methylbenzo[d]oxazole with terminal 3-chlorophenyl | 10.50 | 15.21 | - | - | - | - | [9] |
| BZ-8 (10b) | Amide derivative with 3,4,5-trimethoxy substitution | - | 0.10 | - | 0.13 | 0.22 | - | [13] |
| BZ-9 (14b) | Benzoxazole derivative | 4.61 | - | - | - | - | - | [10] |
| Sorafenib | Standard Drug | 3.40 | 4.21 | 5.30 | - | - | 0.0782 | [11][12] |
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of benzoxazole derivatives is highly dependent on their substitution patterns. For instance, unsubstituted benzoxazoles have been found to be more potent than their 5-methyl or 5-chloro substituted counterparts.[11] The presence of strong electron-withdrawing groups on a terminal phenyl ring, such as a nitro group in compound BZ-6 (8d) , has been shown to significantly enhance both cytotoxic and VEGFR-2 inhibitory activity.[11] Furthermore, linking a 1,3,4-oxadiazole moiety to the benzoxazole core has also resulted in compounds with potent anticancer effects, as exemplified by BZ-8 (10b) .[13]
The inhibition of VEGFR-2 by benzoxazole derivatives is a key mechanism for their anti-angiogenic and anticancer effects. The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition.
Caption: NF-κB signaling pathway and its modulation by benzoxazole derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The following section provides detailed, step-by-step methodologies for the key experiments used in the biological evaluation of benzoxazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow Diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Preparation of Inoculum: From a fresh culture, pick a few colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound solution (at a starting concentration, e.g., 512 µg/mL) to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution according to the manufacturer's instructions (e.g., from a commercial kit).
-
Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test benzoxazole derivative at various concentrations.
-
Incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate for COX).
-
Detection: Measure the product formation (e.g., Prostaglandin G2) using a suitable detection method, such as a colorimetric or fluorometric probe, at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with a remarkable diversity of biological activities. The comparative data presented in this guide highlight the significant potential of these molecules as leads for the development of new antimicrobial, anticancer, and anti-inflammatory drugs. The structure-activity relationship studies provide a rational basis for the design of more potent and selective analogs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising candidates and evaluating their efficacy and safety in preclinical in vivo models. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on the biological evaluation of these and other novel chemical entities.
References
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Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). MDPI. Available at: [Link]
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Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). PubMed. Available at: [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (n.d.). Semantic Scholar. Available at: [Link]
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Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science. Available at: [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). PMC. Available at: [Link]
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Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. Available at: [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis Online. Available at: [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). NIH. Available at: [Link]
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Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Available at: [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Available at: [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Available at: [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). MDPI. Available at: [Link]
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Available at: [Link]
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Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). PubMed Central. Available at: [Link]
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Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. (2010). ACS Publications. Available at: [Link]
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5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Available at: [Link]
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Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. (2002). PubMed. Available at: [Link]
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Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. (n.d.). Nanotechnology Perceptions. Available at: [Link]
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
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In Silico Study of Microbiologically Active Benzoxazole Derivatives. (2023). ResearchGate. Available at: [Link]
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Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2022). ResearchGate. Available at: [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). IntechOpen. Available at: [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
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Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. (2022). Bentham Science. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). TSI Journals. Available at: [Link]
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Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling Ethyl 5-Benzoxazolecarboxylate
Executive Summary & Chemical Context
Ethyl 5-Benzoxazolecarboxylate (CAS: 15356-39-5 or analogous derivatives) is a critical heterocyclic building block often employed in the synthesis of serine protease inhibitors and other bioactive scaffolds.
While often categorized under generic "organic intermediates," the benzoxazole moiety presents specific sensitizing risks that standard protocols may overlook. This guide moves beyond the basic Safety Data Sheet (SDS) to provide a logic-driven safety architecture. The core philosophy here is containment over remediation: we prioritize preventing the aerosolization of the solid and the permeation of the solution.
Risk Assessment & Hazard Identification
Effective PPE selection requires understanding the mechanism of harm. We treat this compound not just as an irritant, but as a potential sensitizer based on structure-activity relationships (SAR) of the benzoxazole class.
| Hazard Class | GHS Code | Physiological Mechanism | Operational Implication |
| Skin Irritation | H315 | Lipophilic ester penetrates the stratum corneum; hydrolysis releases acidic byproducts. | Standard nitrile gloves are insufficient for prolonged contact; breakthrough time is reduced by organic solvents. |
| Eye Irritation | H319 | Direct interaction with mucosal membranes causes inflammation. | Safety glasses are minimum; goggles required for powders due to airborne dust migration. |
| Resp. Irritation | H335 | Inhalation of fine dust triggers bronchial spasms. | Zero-tolerance for open-bench weighing. All solid handling must occur in a fume hood or balance enclosure. |
| Sensitization | H317 | Haptenization of skin proteins by the benzoxazole ring. | Exposure may lead to permanent immunological sensitization. Double-gloving is mandatory for stock solutions. |
Critical Insight: The ester group increases lipophilicity, facilitating skin absorption. Once absorbed, enzymatic hydrolysis can release the free acid, compounding the irritation with localized pH changes [1].
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be task-specific. A "one-size-fits-all" approach fails when switching between milligram-scale weighing and gram-scale synthesis.
Table 1: Task-Based PPE Specifications
| Operational Phase | Primary PPE (Body/Hands) | Respiratory & Eye Defense | Technical Specification & Rationale |
| Solid Handling (Weighing, Transfer) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Safety Goggles + Fume Hood (Face velocity: 100 fpm) | Rationale: Powders are electrostatic. Goggles seal against drifting dust. Double gloving prevents micro-pinhole exposure. |
| Solution Prep (Dissolving, Diluting) | Nitrile (Long Cuff) Over lab coat cuff | Safety Glasses (Side shields ISO 16321-1) | Rationale: Splash risk replaces dust risk. Long cuffs prevent "wrist-gap" exposure during reaching motions. |
| Spill Cleanup (< 5g Solid) | Tyvek® Sleeves + Double Nitrile | N95/P100 Respirator (If outside hood) | Rationale: Dermal isolation is critical. If the spill is outside the hood, respiratory protection is immediate priority. |
| Waste Disposal | Standard Nitrile + Lab Coat | Safety Glasses | Rationale: Risk is lower if waste is already contained, but splash potential remains during pouring. |
Operational Logic & Decision Pathways
Safety is a decision-making process.[1] The following diagram illustrates the logic flow for selecting PPE and engineering controls based on the physical state and quantity of the reagent.
Figure 1: Decision logic for PPE and engineering controls based on physical state and quantity. Note that volatile solvents escalate the requirement for respiratory isolation.
Detailed Experimental Protocols
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid reagent without contaminating the balance or the user.
-
Preparation:
-
Place a disposable balance mat or Kimwipe in the fume hood.
-
Anti-Static Measure: Use an ionizing gun or anti-static brush on the spatula and weighing boat. Benzoxazole esters are often fluffy solids that carry static charge [2].
-
-
The "Transfer" Technique:
-
Do not insert the spatula into the stock bottle. Instead, tap the stock bottle gently to dispense solid into a secondary weighing boat.
-
Transfer from the secondary boat to the final flask. This prevents cross-contamination of the bulk stock.
-
-
Decontamination:
-
Immediately wipe the spatula with a solvent-dampened tissue (Ethanol or Acetone) inside the hood. Dispose of the tissue as solid hazardous waste.
-
Protocol B: Emergency Spill Response
Scenario: A 5g bottle drops and shatters on the lab floor.
-
Evacuate & Isolate: Alert nearby personnel. Mark a 3-meter perimeter.
-
PPE Upgrade: Don goggles (not glasses) and double nitrile gloves . If dust is visible in the air, wear an N95 respirator.
-
Containment:
-
Do not dry sweep (generates dust).
-
Cover the spill with a solvent-dampened pad (propylene glycol or water, depending on solubility) to suppress dust.
-
-
Cleanup:
-
Scoop the damp material into a wide-mouth jar.
-
Clean the surface with soap and water (alkaline hydrolysis helps degrade the ester).
-
Disposal & Waste Management
Proper disposal is the final step of safety. Segregation is vital to prevent unexpected side reactions in the waste drum.
Figure 2: Waste segregation workflow. Note: this compound itself is non-halogenated, but the solvent used determines the disposal path.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
BenchChem. (2025).[2][3] Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. (Utilized as a structural surrogate for hazard analysis).[1]
-
Sigma-Aldrich. (2025).[2][4] Safety Data Sheet: Ethyl 5-oxazolecarboxylate. (Utilized for physical property correlation).
-
PubChem. (n.d.). Compound Summary: this compound. National Center for Biotechnology Information.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
